(S)-4-aminohex-5-enoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-aminohex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFLNIOAUIZSL-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224944 | |
| Record name | (S)-(+)-Vigabatrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74046-07-4 | |
| Record name | (S)-Vigabatrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74046-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-Vigabatrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074046074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Vigabatrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S(+)-γ-Vigabatrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIGABATRIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S931RNJ68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-4-Aminohex-5-enoic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-aminohex-5-enoic acid, commonly known as vigabatrin, is a rationally designed anticonvulsant drug with a well-characterized mechanism of action. It is approved for the treatment of refractory complex partial seizures in adults and infantile spasms. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Irreversible Inhibition of GABA-Transaminase
The primary mechanism of action of this compound is the irreversible inhibition of the enzyme γ-aminobutyric acid transaminase (GABA-T). GABA-T is the key enzyme responsible for the catabolism of the principal inhibitory neurotransmitter in the central nervous system, GABA.
This compound acts as a "suicide" or mechanism-based inhibitor. It serves as a substrate for GABA-T, and during the catalytic process, it is converted into a reactive intermediate that covalently binds to the pyridoxal phosphate cofactor of the enzyme, leading to its irreversible inactivation. This inactivation of GABA-T prevents the breakdown of GABA, resulting in a significant and sustained increase in GABA concentrations in the brain. The elevated GABA levels enhance GABAergic neurotransmission, which in turn potentiates inhibitory signals and reduces neuronal hyperexcitability, the hallmark of seizures.
The pharmacological activity of vigabatrin is attributed solely to the (S)-enantiomer. The (R)-enantiomer is pharmacologically inactive.
Signaling Pathway
The signaling pathway for the primary mechanism of action of this compound is direct and focused on the modulation of GABA metabolism.
Quantitative Data
The administration of this compound leads to a dose-dependent increase in brain GABA concentrations. This effect has been quantified in several clinical studies.
| Parameter | Value | Species | Method | Reference |
| Effect on Brain GABA Levels | ||||
| Baseline Occipital Lobe GABA | 1.04 mmol/kg | Human | 1H MRS | |
| Low-Dose Vigabatrin (1-2 g/day ) | 1.88 mmol/kg (180% increase) | Human | 1H MRS | |
| Standard-Dose Vigabatrin (3-4 g/day ) | 2.37 mmol/kg (227% increase) | Human | 1H MRS | |
| High-Dose Vigabatrin (up to 6 g/day ) | No further increase above standard dose | Human | 1H MRS | |
| Single Dose (50 mg/kg) - 2 hours post | 1.34 mmol/kg (>40% increase) | Human | 1H MRS | |
| Single Dose (50 mg/kg) - 24 hours post | 1.44 mmol/kg | Human | 1H MRS | |
| Pharmacokinetic Parameters | ||||
| Bioavailability | 80-90% | Human | - | |
| Plasma Half-life (young adults) | 5-8 hours | Human | - | |
| Plasma Half-life (elderly) | 12-13 hours | Human | - | |
| Protein Binding | 0% | Human | - | |
| Excretion | Primarily renal (unchanged) | Human | - | |
| Enzyme Inhibition | ||||
| Platelet GABA-T Inhibition (2 g/day ) | ~70% | Human | - |
Experimental Protocols
In Vitro GABA-Transaminase (GABA-T) Activity Assay
This protocol describes a common method for determining the inhibitory activity of compounds like this compound on GABA-T.
Principle: The activity of GABA-T is measured by a coupled enzyme reaction. GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a second reaction catalyzed by glutamate dehydrogenase, which involves the reduction of a tetrazolium salt (INT) to a colored formazan product. The rate of formazan formation is proportional to the GABA-T activity and can be measured spectrophotometrically.
Materials:
-
Purified GABA-T enzyme (human recombinant or from tissue homogenate)
-
GABA solution
-
α-ketoglutarate solution
-
Glutamate dehydrogenase
-
Iodonitrotetrazolium (INT)
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of GABA-T, GABA, α-ketoglutarate, glutamate dehydrogenase, and INT in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the GABA-T enzyme solution to wells containing various concentrations of this compound or a vehicle control. Incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing GABA and α-ketoglutarate to each well.
-
Coupled Reaction: Immediately add the glutamate dehydrogenase and INT solution.
-
Measurement: Measure the absorbance at 492 nm at regular intervals using a microplate reader to determine the rate of formazan production.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis for Brain GABA Measurement
This protocol outlines the key steps for measuring extracellular GABA levels in the brain of a freely moving animal, such as a rat, following the administration of this compound.
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules in the extracellular fluid, including GABA, diffuse across the membrane into the perfusate, which is then collected and analyzed.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Surgical instruments
-
HPLC system with fluorescence or mass spectrometry detection for GABA analysis
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.
-
Perfusion and Equilibration: Connect the probe to a syringe pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least one hour.
-
Baseline Collection: Collect several baseline dialysate samples into a fraction collector before administering the drug.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the GABA concentration in the collected dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection (after derivatization with o-phthaldialdehyde) or LC-MS/MS.
-
Data Analysis: Express the post-dose GABA concentrations as a percentage of the baseline levels to determine the effect of this compound on extracellular GABA.
Adverse Effect Profile: Retinal Toxicity
A significant adverse effect associated with long-term use of this compound is the development of peripheral visual field defects. The exact mechanism of this retinal toxicity is not fully elucidated, but several hypotheses have been proposed. One leading theory suggests that the accumulation of GABA in retinal cells, particularly Müller cells and photoreceptors, leads to cellular stress and dysfunction.
Recent studies suggest that this toxicity may be mediated by aberrant mTOR signaling and disrupted autophagy. Furthermore, light exposure appears to exacerbate the retinal damage, indicating an involvement of the phototransduction signaling pathway in rod and cone photoreceptors.
Proposed Signaling Pathway for Retinal Toxicity
The following diagram illustrates a conceptual model of the proposed signaling pathways involved in vigabatrin-induced retinal toxicity.
Conclusion
This compound is a potent and specific inhibitor of GABA-transaminase, leading to a well-defined and predictable increase in brain GABA levels. This mechanism underpins its efficacy as an anticonvulsant. The quantitative relationship between dose, brain GABA concentration, and clinical effect has been established through various studies. While its clinical utility is significant, the risk of retinal toxicity necessitates careful monitoring and further research into the underlying mechanisms to potentially mitigate this adverse effect. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other modulators of the GABAergic system.
(S)-4-aminohex-5-enoic Acid (Vigabatrin): A Comprehensive Technical Guide
Abstract
(S)-4-aminohex-5-enoic acid, known pharmaceutically as Vigabatrin, is a rationally designed anticonvulsant medication that acts as a selective, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[1][2][3][4] This mechanism-based inhibition leads to a significant increase in the concentration of the inhibitory neurotransmitter GABA in the central nervous system, thereby reducing neuronal hyperexcitability and suppressing seizures.[1][5] This guide provides an in-depth overview of the discovery, history, mechanism of action, synthesis, and clinical pharmacology of Vigabatrin, with a focus on the technical details relevant to researchers and drug development professionals.
Discovery and History
The development of Vigabatrin emerged from a strategic research program aimed at leveraging enzyme inhibition as a therapeutic tool to modulate neurotransmitter levels for the treatment of neurological disorders.[6] Recognizing the role of GABA as the primary inhibitory neurotransmitter in the mammalian brain, scientists at the Marion Merrell Dow Research Centre in the 1980s sought to design a molecule that could increase GABAergic tone.[6][7][8]
The core concept was to inhibit the enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[1][9][10] This led to the rational design of γ-vinyl-GABA, or Vigabatrin, a structural analogue of GABA that could act as a "suicide" inhibitor of GABA-T.[3] The (S)-enantiomer was identified as the pharmacologically active form.[11]
Vigabatrin was first approved for clinical use in the United Kingdom in 1989.[3][12] Its journey to approval in the United States was more protracted. Initial preclinical studies in rodents and dogs revealed intramyelinic edema, raising safety concerns that delayed its development in the US in 1983.[3][6] However, extensive human safety studies demonstrated that this finding was species-specific and not observed in humans.[6] Ultimately, the U.S. Food and Drug Administration (FDA) approved Vigabatrin in 2009 for the treatment of refractory complex partial seizures in adults and for infantile spasms in pediatric patients.[3][12][13]
Mechanism of Action
Vigabatrin exerts its anticonvulsant effect by irreversibly inhibiting GABA-T.[2][3][4] GABA-T is a pyridoxal-5'-phosphate-dependent enzyme that catabolizes GABA into succinic semialdehyde.[5][9] As a mechanism-based inhibitor, Vigabatrin acts as a substrate for GABA-T. During the catalytic process, an intermediate is formed that covalently binds to the active site of the enzyme, leading to its irreversible inactivation.
This inactivation of GABA-T results in a sustained increase in GABA concentrations at synaptic terminals and in the cerebrospinal fluid (CSF).[1][14] The elevated GABA levels enhance inhibitory neurotransmission by acting on postsynaptic GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[5] This makes the neuron less likely to fire, thus reducing the hyperexcitability that underlies seizure activity. Despite a relatively short plasma half-life of 5-7 hours, a single dose of Vigabatrin can lead to elevated brain GABA concentrations for over a week due to the irreversible nature of the enzyme inhibition.[1]
Signaling Pathway Diagram
Caption: Mechanism of Vigabatrin action on GABA metabolism.
Synthesis and Manufacturing
Several synthetic routes for this compound have been developed. The pharmacologically active (S)-enantiomer can be synthesized from various chiral starting materials.[11]
Key Synthetic Approaches:
-
From L-Glutamic Acid: This is a common approach that utilizes the inherent chirality of the starting material.
-
From D-Glucose or D-Galactose: Carbohydrate-based syntheses have been explored, involving reactions like the Ferrier rearrangement.[11]
-
From (R)-Methionine: An improved synthesis using this commercially available amino acid has been reported.[12]
-
Via Cyclopropane Intermediate: An early patented process involved the condensation of 1,4-dichloro-2-butene with diethylmalonate to form a vinylcyclopropane intermediate, which is then converted to Vigabatrin through several steps.[15][16][17]
Representative Synthetic Protocol (Conceptual)
A generalized synthetic protocol starting from a protected glutamic acid derivative might involve the following key transformations:
-
Reduction of the side-chain carboxylic acid: Selective reduction of the γ-carboxylic acid to an alcohol.
-
Conversion to a leaving group: Transformation of the alcohol into a good leaving group (e.g., a tosylate or mesylate).
-
Introduction of the vinyl group: Nucleophilic substitution with a vinyl organometallic reagent (e.g., vinylmagnesium bromide).
-
Deprotection: Removal of the protecting groups on the amino and carboxylic acid functionalities to yield the final product.
Quantitative Data
Vigabatrin's clinical efficacy and pharmacokinetic properties have been quantified in numerous studies.
Table 1: Pharmacokinetic Properties of Vigabatrin
| Parameter | Value | Reference |
| Bioavailability | 80-90% | [2] |
| Protein Binding | 0% | [2] |
| Metabolism | Not metabolized | [2] |
| Elimination Half-Life (Young Adults) | 5-8 hours | [2][3] |
| Elimination Half-Life (Elderly) | 12-13 hours | [2][3] |
| Excretion | Primarily renal (unchanged) | [2][14] |
Table 2: Clinical Efficacy Data from Select Studies
| Indication | Study Population | Key Efficacy Endpoint | Result | Reference |
| Refractory Epilepsy | 337 patients (meta-analysis) | >25% reduction in seizure frequency | 72% of patients with complex partial seizures | [18] |
| Refractory Epilepsy | Children | Reduction in daily seizure frequency | 56% decrease after 3 months | [19] |
| Infantile Spasms | 40 infants | Overall reduction in spasms | 68.9% reduction vs. 17% for placebo | [13] |
| Infantile Spasms (High vs. Low Dose) | 142 patients | Spasm-free for 7 consecutive days | 36% in high-dose group vs. 11% in low-dose group | [20] |
| Infantile Spasms with Tuberous Sclerosis | - | Responder rate | 95-100% | [19][20] |
Experimental Protocols
Enzyme Inhibition Assay for GABA-T Activity
This protocol outlines a general method to determine the inhibitory potential of compounds like Vigabatrin on GABA-T activity.
-
Enzyme Preparation: A partially purified GABA-T enzyme solution is prepared from homogenized brain tissue (e.g., from rodents) through centrifugation and ammonium sulfate precipitation.
-
Reaction Mixture: The assay is typically conducted in a phosphate buffer (pH ~8.0) containing:
-
GABA-T enzyme preparation
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (co-factor)
-
GABA (substrate)
-
The test inhibitor (Vigabatrin) at various concentrations.
-
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Quantification: The reaction can be stopped by adding an acid. The product, succinic semialdehyde, is often measured indirectly by coupling its reduction by NADH to a dehydrogenase, and monitoring the change in absorbance of NADH at 340 nm.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the inhibitor concentration.
Clinical Trial Workflow for Refractory Epilepsy
This diagram illustrates a typical workflow for a clinical trial evaluating Vigabatrin as an add-on therapy.
Caption: A typical clinical trial workflow for Vigabatrin.
Conclusion
This compound (Vigabatrin) represents a landmark in the rational design of enzyme inhibitors for neurological diseases. Its highly specific and irreversible inhibition of GABA-T provides a powerful mechanism for increasing GABAergic neurotransmission, offering an effective therapeutic option for patients with refractory epilepsy and infantile spasms.[1][6] While its use is tempered by the need for careful monitoring due to the risk of visual field defects, Vigabatrin's well-characterized mechanism of action and demonstrated efficacy underscore its importance in the field of antiepileptic drug development.[2][21] Ongoing research continues to explore its potential in other neurological and psychiatric disorders.[9][22]
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Vigabatrin - Wikipedia [en.wikipedia.org]
- 4. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 6. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 10. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Sabril (Vigabatrin) - Treatment for Refractory Complex Partial Seizures and IS - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
- 17. US4178463A - Process for making 4-aminohex-5-enoic acid - Google Patents [patents.google.com]
- 18. Meta-analysis of European placebo controlled studies of vigabatrin in drug resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Trial of Vigabatrin as Adjunctive Therapy in Children with Refractory Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. clinicaltrials.eu [clinicaltrials.eu]
Vigabatrin's Role in GABA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication renowned for its targeted mechanism of action within the central nervous system. This technical guide provides an in-depth exploration of Vigabatrin's core function: the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the brain's main inhibitory neurotransmitter, GABA. By effectively blocking this enzyme, Vigabatrin leads to a significant and sustained elevation of GABA levels in the brain, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability. This document details the biochemical pathways of GABA metabolism, quantifies the dose-dependent effects of Vigabatrin on GABA concentrations in both brain tissue and cerebrospinal fluid (CSF), and provides comprehensive experimental protocols for the measurement of these changes.
Introduction to GABA and its Metabolism
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] The synthesis and degradation of GABA are tightly controlled through a metabolic pathway known as the GABA shunt.[3][4]
GABA Synthesis: GABA is synthesized from glutamate, the brain's primary excitatory neurotransmitter, through the action of the enzyme glutamate decarboxylase (GAD).[3][5] This conversion is a critical step in maintaining the balance between neuronal excitation and inhibition.
GABA Degradation: The catabolism of GABA is primarily mediated by the mitochondrial enzyme GABA transaminase (GABA-T).[3][6] GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[6] Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which enters the Krebs cycle.[3] This enzymatic degradation ensures that GABA signaling is terminated in a controlled manner.
Mechanism of Action of Vigabatrin
Vigabatrin is a structural analog of GABA that acts as a selective and irreversible inhibitor of GABA-T.[7][8][9] It is considered an enzyme-activated inhibitor, or a "suicide inhibitor."[7] The S-(+) enantiomer of Vigabatrin is the pharmacologically active form.[10][11]
The inhibitory action of Vigabatrin involves its metabolism by GABA-T. This process leads to the formation of a reactive intermediate that covalently binds to the active site of the enzyme, rendering it permanently inactive.[7] The restoration of GABA-T activity is dependent on the synthesis of new enzyme, a process that can take several days.[7][11] This irreversible inhibition results in a sustained increase in GABA concentrations in the brain, long after the drug has been cleared from the plasma.[7][12]
Quantitative Effects of Vigabatrin on GABA Levels
The administration of Vigabatrin leads to a dose-dependent increase in GABA concentrations in both the brain and cerebrospinal fluid (CSF). Numerous studies have quantified these effects using various analytical techniques.
Brain GABA Levels
In vivo magnetic resonance spectroscopy (MRS) has been instrumental in non-invasively measuring the increase in brain GABA levels following Vigabatrin administration.
| Dosage | Fold Increase in Brain GABA | Study Population | Reference |
| 3 g/day | 2-3 times control values | Patients with epilepsy | [13] |
| 3-4 g/day | Twofold compared to non-epileptic subjects | Patients in an open-label trial | [14] |
| Up to 3 g/day | Proportional increase with dose | Patients in an open-label trial | [14] |
| 3 g/day | Threefold increase | Patients with partial seizures | [15] |
| 60 mg/kg/day | Increased from baseline | Patients with complex partial seizures | [16] |
It is noteworthy that doubling the daily dose of Vigabatrin from 3 to 6 grams does not appear to further increase brain GABA levels, suggesting a saturation effect or a potential decrease in GABA synthesis at very high concentrations.[14][17]
Cerebrospinal Fluid (CSF) GABA Levels
Analysis of CSF provides another window into the neurochemical changes induced by Vigabatrin.
| Dosage | Fold Increase in CSF GABA | Study Population | Reference |
| Not specified | 283% (total GABA), 197% (free GABA) | Epileptic patients | [18][19] |
| 50 mg/kg | Total GABA increased from 1.48 to 4.03 nm/mL | Patients with refractory complex partial seizures | [20] |
| 3.5 years of treatment | Threefold increase (total and free GABA) | Patient with refractory complex partial seizures | [15] |
The increase in CSF GABA levels generally mirrors the elevation observed in the brain.[17]
Experimental Protocols
In Vivo Measurement of Brain GABA by Magnetic Resonance Spectroscopy (MRS)
Principle: 1H-MRS is a non-invasive technique that allows for the quantification of metabolites in the brain, including GABA. Edited MRS sequences, such as MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy), are commonly used to resolve the GABA signal from overlapping resonances of more abundant metabolites.
Protocol Outline:
-
Subject Preparation: The subject is positioned comfortably in the MRI scanner. Head motion should be minimized using foam padding.
-
Localization: A volume of interest (VOI) is selected in the brain region of interest (e.g., occipital cortex, sensorimotor cortex).
-
Shimming: The magnetic field homogeneity over the VOI is optimized to ensure narrow spectral linewidths.
-
MEGA-PRESS Sequence:
-
The MEGA-PRESS sequence consists of two interleaved acquisitions: an "edit-on" and an "edit-off" scan.
-
In the "edit-on" scan, a frequency-selective editing pulse is applied at 1.9 ppm to invert the coupling partners of the GABA resonance at 3 ppm.
-
In the "edit-off" scan, the editing pulse is applied at a symmetrical frequency (e.g., 7.5 ppm) where it has no effect on the GABA signal.
-
Subtraction of the "edit-off" from the "edit-on" spectrum reveals the edited GABA signal at 3 ppm.
-
-
Data Acquisition: A sufficient number of acquisitions are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing and Quantification:
-
The acquired data are processed, including frequency and phase correction.
-
The GABA peak area is quantified using software such as LCModel or Gannet.
-
GABA concentration is typically expressed relative to an internal reference compound like creatine or water.
-
Measurement of GABA in Cerebrospinal Fluid (CSF) by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful analytical technique for separating and quantifying amino acids, including GABA, in biological fluids. Pre-column derivatization of GABA with a fluorescent tag, such as o-phthaldialdehyde (OPA), is often employed to enhance detection sensitivity.
Protocol Outline:
-
CSF Collection: CSF is obtained via lumbar puncture. Samples should be immediately placed on ice and then stored at -80°C until analysis.
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
Deproteinate the sample by adding a precipitating agent (e.g., methanol or perchloric acid) followed by centrifugation.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Mix a known volume of the deproteinized CSF supernatant with an OPA/thiol reagent in a borate buffer.
-
Allow the reaction to proceed for a specific time at a controlled temperature to form a stable fluorescent GABA derivative.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed using two mobile phases, for example:
-
Mobile Phase A: A buffer such as sodium acetate or phosphate in water.
-
Mobile Phase B: An organic solvent like methanol or acetonitrile.
-
-
Injection: Inject the derivatized sample onto the HPLC column.
-
Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA-GABA derivative.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of GABA.
-
Calculate the GABA concentration in the CSF sample by comparing its peak area to the standard curve.
-
Signaling Pathways and Experimental Workflows
GABA Metabolism and Vigabatrin's Mechanism of Action
Caption: The GABA shunt pathway and the inhibitory action of Vigabatrin on GABA-T.
Experimental Workflow for Brain GABA Measurement using MRS
Caption: Workflow for the in vivo measurement of brain GABA levels using MRS.
Conclusion
Vigabatrin's well-characterized mechanism of action as an irreversible inhibitor of GABA-T provides a clear rationale for its efficacy as an anticonvulsant. By elevating brain and CSF GABA levels, Vigabatrin enhances inhibitory neurotransmission, a key factor in controlling seizures. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of modulating GABA metabolism.
References
- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 2. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. Pharmacology and clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of long-term vigabatrin therapy on GABA and other amino acid concentrations in the central nervous system--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human brain gamma-aminobutyric acid levels and seizure control following initiation of vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of vigabatrin (gamma-vinyl GABA) on cerebral blood flow and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-4-aminohex-5-enoic Acid Structural Analogs as Modulators of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-aminohex-5-enoic acid, the pharmacologically active enantiomer of vigabatrin, is a pivotal molecule in the study of GABAergic neurotransmission and the treatment of neurological disorders such as epilepsy.[1][2] As an irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), it effectively increases brain concentrations of the inhibitory neurotransmitter GABA.[1][3][4] This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activity, and structure-activity relationships. Detailed experimental protocols for the synthesis of key analogs and the enzymatic assays used for their evaluation are presented. Furthermore, this guide includes visualizations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.
Introduction: The Role of this compound in GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for maintaining neuronal excitability.[5] A key enzyme in the metabolism of GABA is GABA-transaminase (GABA-T), which degrades GABA into succinic semialdehyde.[2][3] this compound, also known as (S)-(+)-vigabatrin, is a structural analog of GABA that acts as a mechanism-based, irreversible inhibitor of GABA-T.[1][2][6] By inactivating GABA-T, this compound leads to a sustained increase in GABA levels in the brain, thereby enhancing inhibitory neurotransmission and providing an anticonvulsant effect.[1][3][4] The racemic mixture, vigabatrin, is used clinically, but only the (S)-enantiomer is pharmacologically active.[2][6][7]
The clinical success of vigabatrin has spurred significant interest in the development of structural analogs with improved potency, selectivity, and pharmacokinetic profiles. Research has largely focused on the design of conformationally restricted analogs to probe the bioactive conformation of the molecule and to enhance its interaction with the GABA-T active site.[8][9][10][11]
Structural Analogs of this compound
The structural analogs of this compound can be broadly categorized based on the modifications to the hexenoic acid backbone. A primary strategy in the design of these analogs has been the introduction of conformational constraints to reduce the flexibility of the molecule.
Conformationally Restricted Cyclic Analogs
To better understand the binding requirements of GABA-T and to improve inhibitory activity, researchers have synthesized a variety of cyclic analogs. These analogs restrict the rotation around the single bonds of the carbon chain, locking the molecule into a more defined three-dimensional shape.
-
Cyclopentene Analogs: Several cyclopentene-based GABA analogs have been synthesized as conformationally rigid counterparts to vigabatrin.[9] These compounds have been evaluated as both inhibitors and substrates of GABA-AT.[9]
-
Bicyclic Analogs: Further restriction of conformational freedom has been achieved through the synthesis of bicyclic structures. Novel GABA analogs incorporating bicyclo[3.1.0]hexane, bicyclo[3.1.0]hexene, bicyclo[4.1.0]heptane, and bicyclo[4.1.0]heptene backbones have been designed and synthesized.[12][13]
Other Modified Analogs
-
Fluorinated Analogs: The introduction of fluorine atoms can alter the electronic properties and metabolic stability of the molecule. Monofluorinated conformationally-restricted analogs of vigabatrin have been shown to be time-dependent inhibitors of GABA-T.[8]
-
Acetylenic Analogs: Analogs containing an acetylene group, such as 4-aminohex-5-ynoic acid (γ-acetylenic GABA), have also been investigated as potent inhibitors of GABA-T.[14]
Quantitative Analysis of Biological Activity
The biological activity of this compound and its analogs is primarily assessed by their ability to inhibit GABA-T. However, some analogs have also been evaluated for their effects on other components of the GABAergic system, such as GABA transporters (GATs) and betaine/GABA transporter 1 (BGT1). The following tables summarize the available quantitative data for various analogs.
| Table 1: Inhibitory Activity of Conformationally Restricted Analogs against GABA-T | |||
| Compound | Structure | Inhibition Type | Potency |
| This compound (Vigabatrin) | γ-vinyl GABA | Irreversible | - |
| Monofluorinated cyclopentene analog 4 | - | Time-dependent | Comparable to Vigabatrin[8] |
| Monofluorinated cyclopentene analog 5 | - | Time-dependent | Comparable to Vigabatrin[8] |
| Cyclopentene analog 6 | - | Reversible | Weak inhibitor[8] |
| Cyclopentene analog 7 | - | Reversible | Weak inhibitor[8] |
| Table 2: Substrate and Inhibitory Activity of Cyclopentene Analogs with GABA-AT | ||||
| Compound | Activity | Km (mM) | kcat (s⁻¹) | Inhibition Type |
| (1R, 4S)-(+)-4-Amino-2-cyclopentene-1-carboxylic acid ((+)-3) | Good Substrate | 24 times lower than GABA | one-fourth that of GABA | Competitive Inhibitor[9] |
| (4R)-(-)-4-amino-1-cyclopentene-1-carboxylic acid ((-)-4) | Good Substrate | Similar to GABA | Similar to GABA | Competitive Inhibitor[9] |
| d,l-3-amino-1-cyclopentene-1-carboxylic acid (6) | Good Substrate | Similar to GABA | Similar to GABA | Competitive Inhibitor[9] |
| d,l-trans-4-amino-2-cyclopentene-1-carboxylic acid (5) | - | - | - | Competitive Inhibitor[9] |
| Table 3: Inhibitory Activity of Bicyclic Analogs against Betaine/GABA Transporter 1 (BGT1) | ||
| Compound | Structure | IC50 |
| Bicyclo-GABA (2) | bicyclo[3.1.0]hexane backbone | 590 nM[12][13] |
| Bicyclic analog 4 | bicyclo[4.1.0]heptane backbone | Low micromolar potency[12] |
Mechanism of Action of this compound and its Analogs
This compound is a mechanism-based inactivator of GABA-T. The inactivation process involves the formation of a covalent bond between the inhibitor and the enzyme's active site, leading to irreversible inhibition. The vinyl group of the molecule is key to this mechanism.
Experimental Protocols
General Synthesis of Conformationally Restricted Bicyclic GABA Analogs
A common strategy for the synthesis of bicyclic GABA analogs involves ring-closing metathesis (RCM) as a key step to construct the cyclic backbone. The following is a generalized workflow.
Detailed Protocol for the Synthesis of Bicyclo[4.1.0]heptene GABA Analog (adapted from[12][13])
-
Ring-Closing Metathesis: A solution of the 1,7-diene intermediate in a suitable solvent (e.g., dichloromethane) is treated with a Grubbs catalyst (e.g., Grubbs second generation catalyst). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the bicyclo[4.1.0]heptene product.
-
Deprotection of Carboxylic Acid: If the carboxylic acid is protected (e.g., as a benzyl ester), the protecting group is removed. For a benzyl ester, this can be achieved by catalytic hydrogenation (e.g., using H₂ gas and Pd/C catalyst) in a solvent like ethanol or ethyl acetate.
-
Protection of the Carboxylic Acid: The free carboxylic acid is then protected, for example, as a benzyl ester by reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a solvent like DMF.
-
Hydroxymethyl Group Deprotection and Oxidation: If a protected hydroxymethyl group is present (e.g., as a MOM ether), it is deprotected using acidic conditions (e.g., HCl in methanol). The resulting primary alcohol is then oxidized to a carboxylic acid using an oxidizing agent such as Jones reagent or TEMPO/bleach.
-
Curtius Rearrangement: The carboxylic acid is converted to an isocyanate via a Curtius rearrangement. This is typically achieved by treating the carboxylic acid with diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) in a suitable solvent (e.g., toluene) at elevated temperature, followed by the addition of an alcohol (e.g., tert-butanol) to trap the isocyanate as a carbamate (e.g., Boc-protected amine).
-
Final Deprotection: The protecting groups on the amine (e.g., Boc) and the carboxylic acid (e.g., benzyl ester) are removed to yield the final bicyclic GABA analog. The Boc group is typically removed with a strong acid (e.g., trifluoroacetic acid), and the benzyl ester is removed by catalytic hydrogenation.
GABA-Transaminase Activity Assay
The activity of GABA-T and the inhibitory potential of the analogs can be determined using a spectrophotometric assay that couples the transamination reaction to the reduction of NADP⁺.
Principle: GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP⁺ to NADPH. The increase in NADPH concentration can be monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified GABA-T (recombinant human or porcine)
-
GABA
-
α-ketoglutarate (α-KG)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-NADP⁺
-
Potassium pyrophosphate buffer (pH 8.6)
-
Test compounds (analogs of this compound)
Procedure for IC50 Determination:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-KG, SSADH, and NADP⁺.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Pre-incubate the enzyme (GABA-T) with the test compound for a specific period to allow for time-dependent inhibition if applicable.
-
Initiate the reaction by adding GABA.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The development of structural analogs of this compound has provided valuable insights into the structure-activity relationships of GABA-T inhibitors and has led to the discovery of compounds with novel pharmacological profiles, including activity at GABA transporters. The use of conformational restriction as a design strategy has been particularly fruitful in generating potent and selective modulators of the GABAergic system.
Future research in this area will likely focus on:
-
The design and synthesis of analogs with improved blood-brain barrier permeability.
-
The development of inhibitors with greater selectivity for different isoforms of GABA-T or for other targets within the GABAergic system.
-
A more detailed investigation of the in vivo efficacy and safety profiles of the most promising analogs.
The continued exploration of the chemical space around this compound holds significant promise for the development of new and improved therapeutics for a range of neurological disorders.
References
- 1. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin | Neupsy Key [neupsykey.com]
- 3. γ‐VINYL GABA (4‐amino‐hex‐5‐enoic acid), A NEW SELECTIVE IRREVERSIBLE INHIBITOR OF GABA‐T: EFFECTS ON BRAIN GABA METABOLISM IN MICE 1 | Semantic Scholar [semanticscholar.org]
- 4. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformationally-restricted vigabatrin analogs as irreversible and reversible inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition and substrate activity of conformationally rigid vigabatrin analogues with gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Vistas: A Technical Guide to the Inhibition of GABA-Transaminase by Vigabatrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in-vitro evaluation of vigabatrin, a pivotal mechanism-based inactivator of GABA-transaminase (GABA-T). Vigabatrin's action as an irreversible inhibitor of this key enzyme in the GABA shunt leads to a significant increase in the concentration of the inhibitory neurotransmitter GABA, a cornerstone of its antiepileptic effect. This document collates key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for professionals in the field.
Core Mechanism of Action: Irreversible Inhibition of GABA-T
Vigabatrin, chemically (±)-4-amino-5-hexenoic acid, is administered as a racemic mixture, but its pharmacological activity is almost exclusively attributed to the (S)-enantiomer.[1][2] The (S)-form of vigabatrin acts as a selective, enzyme-activated, irreversible inhibitor of GABA-T.[1][2] This targeted action on the primary enzyme responsible for GABA catabolism results in a sustained elevation of GABA levels within the brain.[3] In-vitro studies have demonstrated a preferential inhibition of neuronal GABA-T by vigabatrin over the astrocytic enzyme.[1][2] Furthermore, at clinically relevant concentrations (e.g., 25 µM), vigabatrin has been shown to significantly increase the release of endogenous GABA from cultured GABAergic neurons.[1][2] The inhibitory effect of vigabatrin on GABA-T is long-lasting, with the enzyme activity recovering only as new enzyme is synthesized, a process that can take several days in vitro.[1][2]
Quantitative Analysis of Vigabatrin's Inhibitory Activity
Precise quantitative data on the inhibition of human GABA-T by vigabatrin in vitro is not extensively available in the public domain. However, dose-response relationships have been established, and kinetic studies on non-human GABA-T provide valuable insights.
| Enzyme Source | Inhibitor | Parameter | Value | Reference |
| Pseudomonas fluorescens | Vigabatrin | K_i | 26 ± 3 mM | [4] |
| Human (recombinant) | Vigabatrin | - | 70-fold higher sensitivity than bacterial GABA-T | [5] |
Note: While a specific IC50 or K_i value for human GABA-T is not explicitly stated in the reviewed literature, the dose-response curves from Park et al. (2021) indicate a significantly higher potency of vigabatrin on the human enzyme compared to the bacterial enzyme.
Experimental Protocols for In-Vitro GABA-T Inhibition Studies
The following protocols are derived from established methodologies for the expression, purification, and activity measurement of GABA-T, as well as the assessment of its inhibition by vigabatrin.
Expression and Purification of Recombinant Human GABA-T
This protocol is based on the work of Park et al. (2021) for obtaining purified human GABA-T for in-vitro assays.[5]
Objective: To produce and purify active recombinant human GABA-T.
Materials:
-
Expi293F™ cells
-
Plasmid vector containing C-terminal 6xHis-tagged human GABA-T
-
Nickel-Nitrilotriacetic acid (Ni-NTA) chromatography resin
-
Size-exclusion chromatography column
-
Lysis buffer (e.g., 100 mM sodium phosphate, pH 7.0, 20 mM pyridoxal phosphate, 0.1% Triton X-100)[6]
-
Wash and elution buffers for chromatography
Procedure:
-
Transfect Expi293F™ cells with the human GABA-T expression vector.
-
Culture the cells for an appropriate duration to allow for protein expression.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA chromatography column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the 6xHis-tagged human GABA-T using an appropriate elution buffer (e.g., containing imidazole).
-
Further purify the eluted protein using size-exclusion chromatography to isolate the active dimeric form of the enzyme.
-
Assess the purity and concentration of the final protein preparation.
Spectrophotometric Assay of GABA-T Activity and Inhibition
This coupled-enzyme assay is a common method for determining GABA-T activity by monitoring the production of NADH or NADPH.[5]
Objective: To measure the enzymatic activity of GABA-T and its inhibition by vigabatrin.
Materials:
-
Purified human GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-NADP+
-
Vigabatrin
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure for GABA-T Activity Assay:
-
Prepare a reaction mixture in a cuvette containing:
-
50 mM Potassium pyrophosphate buffer (pH 8.6)
-
200 µM GABA
-
5 mM α-ketoglutarate
-
2.5 mM β-NADP+
-
A suitable amount of SSADH
-
-
Initiate the reaction by adding a known concentration of purified human GABA-T (e.g., 0.156 to 10 µg/mL).[5]
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Procedure for GABA-T Inhibition Assay:
-
Pre-incubate the purified human GABA-T with various concentrations of vigabatrin in the 50 mM potassium pyrophosphate buffer (pH 8.6) for a defined period (e.g., 10 minutes at 25°C).[5]
-
Initiate the enzymatic reaction by adding the substrates (GABA, α-ketoglutarate) and cofactors (β-NADP+, SSADH) as described above.
-
Measure the initial reaction velocity for each concentration of vigabatrin.
-
Plot the percentage of enzyme inhibition against the logarithm of the vigabatrin concentration to generate a dose-response curve and determine the IC50 value.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Vigabatrin's Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication utilized in the management of epilepsy, particularly for refractory complex partial seizures and infantile spasms.[1][2] Its primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[2][3] This inhibition leads to a significant elevation of GABA levels in the brain, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability that underlies seizure activity.[3] This technical guide provides an in-depth overview of Vigabatrin's core effects on neuronal excitability, presenting quantitative data on its impact on GABA levels, detailed experimental protocols for its study, and visualizations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Potentiation of GABAergic Inhibition
Vigabatrin exerts its therapeutic effect by fundamentally altering the balance of neurotransmission in the central nervous system (CNS) in favor of inhibition. As a structural analogue of GABA, Vigabatrin acts as a "suicide" inhibitor of GABA-T.[4] The (S)-enantiomer of Vigabatrin is the pharmacologically active form that irreversibly binds to the active site of GABA-T, leading to its inactivation.[5] Consequently, the catabolism of GABA is significantly reduced, resulting in a widespread and sustained increase in GABA concentrations within the brain.[6]
This elevation of GABA enhances the activation of both ionotropic GABA-A and metabotropic GABA-B receptors on postsynaptic neurons.[7][8] Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[3] The overall effect is a dampening of excessive neuronal firing, which is a hallmark of epileptic seizures.[3]
Quantitative Effects on GABA Levels
The administration of Vigabatrin leads to a dose-dependent increase in GABA concentrations in various biological compartments, including the brain, cerebrospinal fluid (CSF), and plasma.
| Biological Compartment | Organism | Vigabatrin Dosage | Observed Change in GABA Levels | Measurement Technique | Reference |
| Brain (Occipital Lobe) | Human | 3-4 g/day | Two-fold increase compared to non-epileptic subjects. | 1H Magnetic Resonance Spectroscopy (MRS) | [9] |
| Brain (Occipital Lobe) | Human | Up to 3 g/day | Proportional increase with dose. | 1H Magnetic Resonance Spectroscopy (MRS) | [9] |
| Brain (Occipital Lobe) | Human | 3 g/day vs. 6 g/day | No further increase in GABA levels when doubling the dose from 3 to 6 g/day . | 1H Magnetic Resonance Spectroscopy (MRS) | [9][10] |
| Brain Extracellular Fluid | Human (TBI patients) | 0.5 g every 12h (after 3 doses) | Median Cmax of Vigabatrin reached 5.22 µmol/L. Modest increase in GABA. | Cerebral Microdialysis & HPLC | [11][12] |
| Cerebrospinal Fluid (CSF) | Human | 50 mg/kg | 200% to 300% increase in GABA. | Not Specified | [13] |
| Plasma | Human (Responders) | Not Specified (Short-term) | Mean increase of 48% (from 0.380 to 0.530 nmol/ml). | High-Performance Liquid Chromatography (HPLC) | [13] |
| Plasma | Human (Responders) | Not Specified (Long-term) | Mean increase of 71% (from 0.392 to 0.618 nmol/ml). | High-Performance Liquid Chromatography (HPLC) | [13] |
| Platelets | Human | 2 g/day | ~70% inhibition of GABA-T. | Not Specified | [13] |
| Brain | Mice | 1500 mg/kg | Maximum of 650% increase in GABA levels within four hours. | Not Specified | [4] |
Experimental Protocols
In Vivo Quantification of Brain GABA Levels using MEGA-PRESS MRS
Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique used to measure the concentration of various metabolites in the brain, including GABA.[14][15] The MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy) sequence is the most widely used method for reliable GABA detection at 3T.[15][16]
Objective: To quantify changes in regional brain GABA concentrations in response to Vigabatrin administration.
Materials:
-
3T MRI scanner
-
MEGA-PRESS pulse sequence
-
Automated and manual shimming routines
-
Data analysis software (e.g., LCModel, Gannet)
Protocol:
-
Participant Preparation: Ensure the participant is screened for MRI safety and provide instructions to remain still during the scan.
-
Anatomical Imaging: Acquire high-resolution T1-weighted anatomical images to guide voxel placement.
-
Voxel Placement: Place the MRS voxel (typically 3x3x3 cm) in the region of interest (e.g., occipital cortex, motor cortex).
-
Shimming: Perform automated and manual shimming to optimize the magnetic field homogeneity within the voxel, aiming for a full width at half maximum (FWHM) of the unsuppressed water peak of < 15 Hz.
-
MEGA-PRESS Acquisition:
-
Water Reference Scan: Acquire an unsuppressed water scan from the same voxel for absolute quantification.
-
Data Processing:
-
Perform frequency and phase correction of the individual spectra.
-
Subtract the "edit-OFF" from the "edit-ON" spectrum to reveal the edited GABA signal.[14]
-
Quantify the GABA concentration using software like LCModel, referencing the unsuppressed water signal.
-
In Vitro Assessment of Neuronal Excitability using Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of the electrical properties of individual neurons, providing a highly sensitive assay for changes in neuronal excitability.[17][18]
Objective: To determine the effect of Vigabatrin on the firing properties and synaptic currents of cultured neurons or neurons in brain slices.
Materials:
-
Inverted microscope
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Glass micropipettes (3-6 MΩ resistance)
-
Pipette puller
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Vigabatrin stock solution
-
Pharmacological agents to isolate specific currents (e.g., TTX, APV, CNQX)
Protocol:
-
Preparation: Prepare acute brain slices or cultured neurons. Place the preparation in the recording chamber on the microscope stage and perfuse with oxygenated aCSF.
-
Pipette Preparation: Pull glass micropipettes and fire-polish the tips. Fill the pipette with the appropriate intracellular solution.
-
Obtaining a Gigaohm Seal:
-
Apply positive pressure to the pipette and approach a target neuron.
-
Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure to form a high-resistance seal (>1 GΩ).[17]
-
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[17]
-
Recording Baseline Activity:
-
Current-Clamp: Record the resting membrane potential and inject current steps to elicit action potentials. Measure parameters such as action potential threshold, frequency, and amplitude.
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs).
-
-
Vigabatrin Application: Perfuse the recording chamber with aCSF containing the desired concentration of Vigabatrin.
-
Recording Post-Drug Activity: After a stable effect of Vigabatrin is observed, repeat the recordings in current-clamp and/or voltage-clamp mode to assess changes in neuronal firing and synaptic currents.
-
Data Analysis: Analyze the recorded data to quantify changes in membrane potential, action potential firing rates, and the frequency and amplitude of synaptic currents.
Visualizations
Signaling Pathway
References
- 1. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. Clinical profile of vigabatrin as monotherapy for treatment of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 9. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring vigabatrin in head injury patients by cerebral microdialysis: obtaining pharmacokinetic measurements in a neurocritical care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring vigabatrin in head injury patients by cerebral microdialysis: obtaining pharmacokinetic measurements in a neurocritical care setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vigabatrin | Neupsy Key [neupsykey.com]
- 14. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to (S)-4-aminohex-5-enoic Acid (Vigabatrin) for Researchers and Drug Development Professionals
An In-depth Overview of Nomenclature, Mechanism of Action, and Experimental Protocols
This technical guide provides a comprehensive overview of (S)-4-aminohex-5-enoic acid, a potent pharmaceutical agent. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its chemical synonyms, mechanism of action, pharmacokinetic properties, and relevant experimental methodologies.
Nomenclature and Synonyms
This compound is known by a variety of names in scientific literature and commercial contexts. The most common of these is Vigabatrin. For clarity and comprehensive literature searching, a compilation of its synonyms is provided below, categorized by the specific chemical entity.
Table 1: Synonyms for this compound and Related Compounds
| Category | Synonym |
| Active Enantiomer | This compound |
| (S)-(+)-4-Aminohex-5-enoic acid | |
| S(+)-γ-Vinyl GABA | |
| S(+)-Vigabatrin | |
| (4S)-4-aminohex-5-enoic acid | |
| CAS Number: 74046-07-4 | |
| Racemic Mixture | (±)-4-aminohex-5-enoic acid |
| Vigabatrin | |
| γ-vinyl-GABA (GVG) | |
| RMI 71754 | |
| MDL 71754 | |
| Sabril® | |
| CAS Number: 60643-86-9 | |
| Inactive Enantiomer | (R)-(-)-4-aminohex-5-enoic acid |
Mechanism of Action: Irreversible Inhibition of GABA Transaminase
This compound exerts its pharmacological effect through the irreversible inhibition of 4-aminobutyrate transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] GABA-T is responsible for the degradation of GABA. By irreversibly binding to and inactivating GABA-T, this compound leads to a sustained increase in the concentration of GABA in the brain.[1][3] This elevation of GABA levels enhances inhibitory neurotransmission, which is crucial for controlling neuronal hyperexcitability underlying epileptic seizures.[1][3] It is important to note that only the (S)-enantiomer is pharmacologically active.[4][5]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of vigabatrin has been extensively studied. The following tables summarize key quantitative data from studies in both adult and pediatric populations. It is important to note that while administered as a racemate, the S(+) enantiomer is the active moiety.
Table 2: Pharmacokinetic Parameters of Vigabatrin Enantiomers in Epileptic Children (Single 50 mg/kg Oral Dose) [6]
| Parameter | Group I (5 months - 2 years) | Group II (4 - 14 years) |
| R(-) Enantiomer | ||
| Cmax (mg/L) | 21 ± 6.6 | 41.3 ± 13.9 |
| AUC (mg L⁻¹ h) | 106 ± 28.5 | 147 ± 34 |
| S(+) Enantiomer | ||
| Cmax (mg/L) | 13.9 ± 4.5 | 23.8 ± 12.2 |
| AUC (mg L⁻¹ h) | 90.9 ± 27.9 | 117 ± 26 |
Table 3: Pharmacokinetic Parameters of Vigabatrin Enantiomers in Neonates (Single 125 mg Oral Dose) [7]
| Parameter | R(-) Enantiomer | S(+) Enantiomer |
| Cmax (mg/L) | 34.1 ± 9.5 | 14.0 ± 4.3 |
| AUC (mg L⁻¹ h) | 231 ± 88 | 143 ± 44 |
| Tmax (h) | 2.2 ± 1 | 2.1 ± 1.1 |
Table 4: General Pharmacokinetic Parameters of Vigabatrin in Adults [8][9][10]
| Parameter | Value |
| Bioavailability | 80-90% |
| Protein Binding | 0% |
| Elimination Half-Life (Young Adults) | 5-8 hours |
| Elimination Half-Life (Elderly) | 12-13 hours |
| Excretion | Primarily renal |
Experimental Protocols
Spectrophotometric Assay for GABA Transaminase (GABA-T) Activity
This protocol is a representative method for determining GABA-T activity, which can be adapted to assess the inhibitory effects of this compound. The assay is based on the sequential reactions of GABA-T and glutamate dehydrogenase.
Materials:
-
Tris-HCl buffer (200 mM, pH 8.0)
-
Pyridoxal 5'-phosphate (PLP) (0.25 mM)
-
GABA solution
-
α-ketoglutarate solution
-
NADP+ solution
-
Glutamate dehydrogenase
-
Cell or tissue lysate containing GABA-T
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Buffer: Combine Tris-HCl (pH 8.0), PLP.
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the assay buffer, GABA, α-ketoglutarate, NADP+, and glutamate dehydrogenase.
-
Initiate the Reaction: Add the cell or tissue lysate to each well to start the reaction. For inhibitor studies, pre-incubate the lysate with this compound for a specified period before adding it to the reaction mixture.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals. This change in absorbance corresponds to the production of NADPH, which is proportional to GABA-T activity.
-
Calculate Activity: Determine the rate of change in absorbance and use the molar extinction coefficient of NADPH to calculate the enzyme activity.
Representative Synthesis of this compound
Multiple synthetic routes for vigabatrin have been reported. The following is a generalized representation of a common synthetic strategy. For a detailed, step-by-step protocol, it is recommended to consult the primary literature, such as the asymmetric synthesis described in The Journal of Organic Chemistry.
General Synthetic Strategy:
-
Starting Material: A common approach involves starting from a chiral precursor, such as L-glutamic acid, to establish the desired stereochemistry at the C4 position.
-
Functional Group Transformations: The synthesis involves a series of reactions to modify the functional groups of the starting material. This may include protection of the amine and carboxylic acid groups, reduction of a carboxylic acid to an alcohol, and conversion of the alcohol to a leaving group.
-
Introduction of the Vinyl Group: A key step is the introduction of the vinyl group at the C5 position. This can be achieved through various methods, such as a Wittig reaction or an elimination reaction.
-
Deprotection: The final step involves the removal of the protecting groups to yield the target molecule, this compound.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of vigabatrin as an adjunctive therapy for adults with refractory complex partial seizures and as a monotherapy for infantile spasms.[11][12][13] In a study of children with refractory epilepsy, vigabatrin treatment resulted in a 56% decline in seizure frequency after three months.[12] Another study on adults with uncontrolled complex partial seizures showed that 43% of patients receiving vigabatrin achieved a 50% or greater reduction in seizure frequency, compared to 19% in the placebo group.[13] A notable adverse effect associated with long-term vigabatrin use is the potential for peripheral visual field defects, necessitating regular ophthalmologic monitoring in patients.[8]
This guide serves as a foundational resource for professionals engaged in the research and development of therapeutics related to this compound. The provided data and protocols are intended to facilitate a deeper understanding and further investigation of this important compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay for GABA Transaminase Activity [bio-protocol.org]
- 6. 2.12. GABA transaminase enzymatic activity [bio-protocol.org]
- 7. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
- 8. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4178463A - Process for making 4-aminohex-5-enoic acid - Google Patents [patents.google.com]
- 11. ovid.com [ovid.com]
- 12. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. data.epo.org [data.epo.org]
Methodological & Application
Synthesis and Application of (S)-4-Aminohex-5-enoic Acid for Research in Neuropharmacology
Application Note
(S)-4-Aminohex-5-enoic acid , also known as (S)-(+)-Vigabatrin, is a crucial research tool in the field of neuropharmacology. It serves as a potent and selective irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inactivating GABA-T, this compound leads to a significant and sustained increase in GABA levels within the central nervous system.[2] This targeted mechanism of action makes it an invaluable compound for studying the role of the GABAergic system in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Its pharmacologically active form is the (S)-enantiomer.[1]
Introduction
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological disorders. This compound was rationally designed as a mechanism-based inhibitor of GABA-T.[1] Its vinyl group allows for covalent modification of the enzyme's active site, leading to irreversible inhibition. This application note provides a detailed protocol for the asymmetric synthesis of this compound for research purposes, along with its mechanism of action.
Mechanism of Action: Irreversible Inhibition of GABA-T
This compound acts as a "suicide inhibitor" of GABA-T. The enzyme recognizes it as a substrate analog and initiates the catalytic process. However, the vinyl group of the molecule is then attacked by a nucleophilic residue in the enzyme's active site, leading to the formation of a stable covalent bond and subsequent inactivation of the enzyme. This irreversible inhibition results in a sustained elevation of GABA levels in the brain.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of GABA-T Inhibition.
Experimental Protocols
The following protocol describes a multi-step asymmetric synthesis of this compound, adapted from literature procedures, commencing from the chiral starting material D-methionine. This route leverages a Wittig olefination and a pyrolytic elimination as key transformations.
Synthesis Workflow
Caption: Synthetic Workflow Overview.
Materials and Methods
Step 1: Synthesis of (R)-2-(tert-Butoxycarbonylamino)-4-(methylthio)butanal (Intermediate A)
-
To a solution of N-Boc-D-methionine (1.0 eq) in anhydrous THF at -20 °C, add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).
-
Stir the reaction mixture at -20 °C for 30 minutes.
-
Filter the resulting precipitate and wash with cold THF.
-
To the filtrate at -78 °C, add a solution of sodium borohydride (1.5 eq) in water.
-
Stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain N-Boc-D-methioninol.
-
Dissolve the crude N-Boc-D-methioninol in dichloromethane and add Dess-Martin periodinane (1.5 eq).
-
Stir at room temperature for 2 hours.
-
Quench with a saturated aqueous solution of Na2S2O3 and NaHCO3.
-
Extract with dichloromethane, dry the combined organic layers over Na2SO4, and concentrate to yield the crude aldehyde, Intermediate A, which is used in the next step without further purification.
Step 2: Synthesis of Methyl (R,E)-4-(tert-butoxycarbonylamino)-6-(methylthio)hex-2-enoate (Intermediate B)
-
To a suspension of methyl (triphenylphosphoranylidene)acetate (1.2 eq) in dichloromethane, add a solution of Intermediate A in dichloromethane.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Intermediate B.
Step 3: Synthesis of Methyl (R)-4-(tert-butoxycarbonylamino)-6-(methylthio)hexanoate (Intermediate C)
-
Dissolve Intermediate B in methanol and add 10% Pd/C (catalytic amount).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Filter the reaction mixture through Celite and concentrate the filtrate to give Intermediate C.
Step 4: Synthesis of (S)-5-((R)-2-(tert-Butoxycarbonylamino)-4-(methylthio)butyl)dihydrofuran-2(3H)-one (Intermediate D)
-
To a solution of Intermediate C in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3), add sodium periodate (3.0 eq) and a catalytic amount of RuCl3·xH2O.
-
Stir vigorously at room temperature for 4 hours.
-
Extract the mixture with dichloromethane.
-
Dry the organic layer over Na2SO4 and concentrate.
-
The resulting crude sulfoxide is heated at 110 °C in toluene for 2 hours to induce cyclization.
-
After cooling, concentrate the mixture and purify by column chromatography to yield Intermediate D.
Step 5: Synthesis of (S)-4-(tert-Butoxycarbonylamino)hex-5-enoic acid
-
Intermediate D is subjected to pyrolytic elimination by heating under vacuum at a temperature sufficient to induce elimination of the sulfoxide group (typically >150 °C), yielding the protected vinyl-GABA derivative.
-
The crude product is then hydrolyzed by treatment with aqueous HCl (e.g., 6N HCl) at reflux for 2-4 hours to remove the Boc protecting group and hydrolyze the lactone.
-
Cool the reaction mixture and wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH or an ion-exchange resin) to precipitate the final product.
-
Filter the solid, wash with cold water and then a minimal amount of cold ethanol, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1-3 | Intermediate C | N-Boc-D-methionine | ~70-80% (3 steps) |
| 4 | Intermediate D | Intermediate C | ~60-70% |
| 5 | This compound | Intermediate D | ~50-60% |
| Overall Yield | N-Boc-D-methionine | ~21-34% |
Note: Yields are representative and may vary based on experimental conditions and scale.
Table 2: Characterization Data for this compound
| Parameter | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| Melting Point | 171-176 °C |
| Optical Rotation | [α]D typically > +10° (c=1, H2O) |
| ¹H NMR (D₂O) | δ 5.80-5.95 (m, 1H), 5.20-5.35 (m, 2H), 3.50-3.65 (m, 1H), 2.30-2.45 (t, 2H), 1.80-2.00 (m, 2H) ppm |
| ¹³C NMR (D₂O) | δ 178.5, 134.0, 119.5, 53.0, 32.5, 28.0 ppm |
| Mass Spec (ESI+) | m/z 130.08 [M+H]⁺ |
| Enantiomeric Excess | >98% (determined by chiral HPLC after derivatization) |
Conclusion
This document provides a comprehensive guide for the synthesis and research application of this compound. The detailed experimental protocol for its asymmetric synthesis allows for the production of this valuable research tool in a laboratory setting. The information on its mechanism of action as an irreversible inhibitor of GABA-T highlights its importance in the study of the GABAergic system and its role in neurological disorders. Researchers utilizing this compound should adhere to standard laboratory safety practices.
References
Application Notes and Protocols for HPLC Analysis of Vigabatrin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of vigabatrin in biological matrices, primarily plasma and serum, using High-Performance Liquid Chromatography (HPLC). The protocols are compiled from validated methods in peer-reviewed literature and are intended to guide researchers in establishing robust and reliable analytical procedures for vigabatrin in a laboratory setting.
Introduction
Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] It is used as an anticonvulsant medication for the treatment of epilepsy, particularly for infantile spasms and refractory complex partial seizures.[1][2] Monitoring the concentration of vigabatrin in biological fluids is crucial for therapeutic drug management and pharmacokinetic studies, ensuring optimal dosing and minimizing potential toxicity.[2][3] Due to its zwitterionic nature and lack of a strong chromophore, vigabatrin analysis by HPLC often necessitates a derivatization step to enhance its chromatographic retention and detection.[4]
This document outlines various HPLC-based methods, including sample preparation, derivatization, chromatographic separation, and detection, along with a summary of their validation parameters.
Experimental Protocols
Several methods have been established for the HPLC analysis of vigabatrin. The choice of method may depend on the available instrumentation (e.g., fluorescence, UV, or mass spectrometry detectors), required sensitivity, and the nature of the biological matrix. Below are detailed protocols for some of the commonly employed methods.
Method 1: HPLC with Fluorescence Detection following Pre-column Derivatization with o-Phthaldialdehyde (OPA)
This is a widely used and sensitive method for the determination of vigabatrin in plasma and serum.[3][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for the derivatization step.
2. Derivatization
-
Prepare the OPA reagent by dissolving OPA and 3-mercaptopropionic acid in a suitable buffer (e.g., borate buffer, pH 9.5).[5]
-
To an aliquot of the supernatant from the sample preparation step, add the OPA reagent.
-
Allow the reaction to proceed for a specific time at room temperature to form a fluorescent isoindole derivative. The OPA-derivative is reported to be stable for about 25 minutes.[6]
3. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., Alltima C18, 3 µm particle size) is commonly used.[3][5]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for the OPA-derivative (e.g., Ex: 340 nm, Em: 455 nm).
4. Internal Standard
-
Norvaline or L-homoarginine can be used as an internal standard.[5]
Method 2: HPLC with UV Detection following Pre-column Derivatization with 1,2-Naphthoquinone-4-Sulphonic Acid Sodium Salt (NQS)
This method provides an alternative for laboratories equipped with UV detectors.[8]
1. Sample Preparation
-
Follow the same protein precipitation procedure as described in Method 1.
2. Derivatization
-
The derivatization reaction with NQS is typically carried out in an alkaline medium (e.g., pH 9.0) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 20 minutes).[8]
-
The molar ratio of NQS to vigabatrin should be optimized, with a ratio of 50 being reported as effective.[8]
3. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 column is suitable for the separation.[8]
-
Mobile Phase: A mixture of 10 mM phosphoric acid and acetonitrile (e.g., 75:25 v/v).[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 451 nm.[8]
4. Internal Standard
-
Aspartame has been used as an internal standard for this method.[8]
Method 3: LC-MS/MS for High Sensitivity and Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity and can be employed for the analysis of vigabatrin in very small sample volumes, such as dried plasma spots.[2][4]
1. Sample Preparation
-
Protein Precipitation: A simple protein precipitation with acetonitrile is often sufficient.[2]
-
Dried Plasma Spots (DPS): For DPS, a liquid-liquid extraction (LLE) may be performed after derivatization.[4]
2. Derivatization (Optional but Recommended)
-
While direct analysis is possible, derivatization with reagents like propyl chloroformate can enhance ionization efficiency and chromatographic performance.[4]
3. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C8 or C18 column can be used.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a small amount of formic acid (e.g., 0.15%) is common.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) is typically used.
-
Internal Standard: A stable isotope-labeled vigabatrin (e.g., vigabatrin-¹³C,d₂) is the ideal internal standard for LC-MS/MS analysis.[2]
Quantitative Data Summary
The following tables summarize the validation parameters reported for various HPLC methods for vigabatrin analysis in biological samples.
| Method | Matrix | Derivatization Reagent | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| HPLC-Fluorescence | Serum | o-Phthaldialdehyde (OPA) | up to 62 | 0.06 | [5] |
| HPLC-Fluorescence | Human Plasma, Rat Plasma, Retina, Brain | Naphthalene-2,3-dicarboxaldehyde | 0.0646 - 6.458 | Not explicitly stated | [9] |
| HPLC-UV | Tablets (applicable to biologicals with validation) | 1,2-Naphthoquinone-4-Sulphonic Acid (NQS) | 0.0576 - 2.1600 (µg/20µL injection) | 0.0432 (µg/20µL injection) | [8] |
| LC-MS/MS | Plasma | None (direct injection) | 0.010 - 50.0 | Not explicitly stated | [2] |
| LC-MS/MS | Dried Plasma Spots | Propyl Chloroformate | 0.500 - 50.0 | Not explicitly stated | [4] |
| Chiral HPLC-UV | Pharmaceutical Products | None (direct separation) | 100 - 1600 | 100 | [10] |
Visualizations
Experimental Workflow for HPLC Analysis of Vigabatrin
Caption: Workflow for the HPLC analysis of vigabatrin in biological samples.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action of vigabatrin.
References
- 1. wjarr.com [wjarr.com]
- 2. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method: correlation between clinical response to vigabatrin and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vigabatrin in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous high-performance liquid chromatographic analysis of pregabalin, gabapentin and vigabatrin in human serum by precolumn derivatization with o-phtaldialdehyde and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC method for simultaneous estimation of vigabatrin, gamma-aminobutyric acid and taurine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Administration of (S)-4-aminohex-5-enoic Acid (Vigabatrin) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-aminohex-5-enoic acid, commonly known as Vigabatrin (VGB), is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, Vigabatrin increases GABA levels in the brain, which is beneficial in controlling seizure activity.[2][1] It is used clinically for the management of infantile spasms and refractory complex partial seizures.[1][3] Recent research in mouse models of Tuberous Sclerosis Complex (TSC) has suggested a potential novel mechanism of action for Vigabatrin, involving the partial inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6]
These application notes provide a comprehensive overview of the in-vivo administration of Vigabatrin in mice, including detailed protocols for administration, pharmacokinetic data, and methodologies for assessing its effects on seizure activity and relevant signaling pathways.
Data Presentation
Table 1: In-Vivo Efficacy of Vigabatrin in a Mouse Model of Tuberous Sclerosis Complex (TSC)
| Dosage (i.p.) | Seizure Inhibition | Improvement in Survival | mTOR Pathway Inhibition (max) | Reference |
| 50 mg/kg/day | - | - | - | [7] |
| 100 mg/kg/day | Yes | Modest | ~40% | [5][8][7] |
| 200 mg/kg/day | Almost complete | Modest | ~40% | [5][8][7] |
Table 2: Pharmacokinetic Parameters of Vigabatrin in Rats (as a proxy for mice) following Intraperitoneal (i.p.) Administration
| Parameter | 250 mg/kg | 500 mg/kg | 1000 mg/kg | Reference |
| Serum | [9] | |||
| Tmax (h) | 0.4 | 0.4 | 0.4 | [9] |
| t1/2 (h) | 1.1 | 1.4 | 1.3 | [9] |
| Cerebrospinal Fluid (CSF) | [9] | |||
| Tmax (h) | 1.0 | 1.0 | 1.0 | [9] |
| t1/2 (h) | 2.2 | 3.3 | 2.5 | [9] |
Experimental Protocols
Preparation and Administration of Vigabatrin Solution
Materials:
-
Vigabatrin powder this compound)
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol:
-
Reconstitution:
-
Weigh the desired amount of Vigabatrin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or water to achieve the desired final concentration (e.g., for a 10 mg/mL solution, add 1 mL of saline to 10 mg of Vigabatrin). Vigabatrin is available as a powder for oral solution that is dissolved in water.[2][10]
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Sterilization:
-
Draw the Vigabatrin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube or directly into the administration syringe. This step is crucial to ensure the sterility of the injectable solution.
-
-
Administration:
-
Administer the prepared Vigabatrin solution to the mice via intraperitoneal (i.p.) injection.
-
The injection volume should be calculated based on the mouse's body weight and the desired dosage (e.g., for a 20g mouse receiving a 100 mg/kg dose from a 10 mg/mL solution, the injection volume would be 0.2 mL).
-
Daily administration is common in studies evaluating chronic effects.[7]
-
Protocol for Electroencephalogram (EEG) Monitoring in Mice
Objective: To assess the effect of Vigabatrin on seizure activity.
Materials:
-
EEG headmounts and electrodes
-
Surgical instruments for implantation
-
Stereotaxic frame
-
Dental cement
-
EEG recording system (amplifier, digitizer, software)
-
Video recording equipment
Protocol:
-
Electrode Implantation Surgery:
-
Anesthetize the mouse according to an approved protocol.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the placement of EEG screw electrodes over the desired cortical areas (e.g., frontal and parietal). A reference electrode is typically placed over the cerebellum.
-
Implant the electrodes and secure the headmount to the skull using dental cement.
-
Allow the mouse to recover for at least one week post-surgery.
-
-
EEG Recording:
-
Habituate the mouse to the recording chamber for 2-3 days.
-
On the recording day, connect the mouse's headmount to the EEG recording system.
-
Record baseline EEG activity for a specified period (e.g., 24 hours).
-
Administer Vigabatrin or vehicle control (saline) via i.p. injection.
-
Continue to record EEG and synchronized video for the desired duration to monitor for changes in seizure frequency and duration.[4][5]
-
EEG signals are typically filtered (e.g., 0.5-64 Hz) and digitized for offline analysis.[4]
-
Western Blot Protocol for mTOR Pathway Analysis in Mouse Brain Tissue
Objective: To determine the effect of Vigabatrin on the activation of the mTOR signaling pathway.
Materials:
-
Mouse brain tissue (e.g., neocortex, hippocampus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Tissue Lysis and Protein Quantification:
-
Gel Electrophoresis and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., targeting phosphorylated and total S6 ribosomal protein as a downstream indicator of mTORC1 activity) overnight at 4°C.[7][11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state of the mTOR pathway.
-
Visualizations
Caption: Experimental workflow for in-vivo administration and analysis.
Caption: Simplified mTOR signaling pathway and the putative role of Vigabatrin.
References
- 1. Vigabatrin (VGB) (Infantile Spasms, Tuberous Sclerosis Complex (TSC), Refractory Complex Partial Seizures) | vigabatrin.org [vigabatrin.org]
- 2. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nhpri.org [nhpri.org]
- 4. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse EEG implantation and monitoring [protocols.io]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot in homogenised mouse brain samples [protocols.io]
- 9. The pharmacokinetics of vigabatrin in rat blood and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-4-aminohex-5-enoic Acid in Cell Culture
(S)-4-aminohex-5-enoic acid , the active enantiomer of Vigabatrin, is a potent irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] This activity leads to a significant increase in intracellular GABA concentrations, making it a valuable tool for studying the GABAergic system and its downstream effects in various cell culture models.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on neuronal and non-neuronal cells, including its impact on the mTOR signaling pathway, taurine transport, and immune cell proliferation.
Modulation of Neuronal and Glial Function
This compound is extensively used in neuronal and astrocyte cell cultures to study the consequences of elevated GABA levels. It has been shown to preferentially inhibit neuronal GABA-T and increase the release of endogenous GABA from cultured neurons.[1]
Application 1.1: Increasing Intracellular GABA in Neuronal and Astrocyte Cultures
This protocol describes how to treat primary astrocyte or neuronal cultures with this compound to achieve a significant increase in intracellular GABA levels.
Quantitative Data:
| Cell Type | Treatment | Incubation Time | % Increase in GABA (Mean ± SD) | Reference |
| Human Neocortical Slices | 100 µM Vigabatrin | 3 hours | 62% | [2] |
| Rat Neocortical Slices | 100 µM Vigabatrin | 3 hours | 88% | [2] |
| Cultured GABAergic Neurons | 25 µM Vigabatrin | Not Specified | Significant increase in GABA release | [1] |
Experimental Protocol:
1. Primary Astrocyte or Neuronal Cell Culture:
-
Isolate primary astrocytes or neurons from neonatal mouse cortices as per established protocols.
-
Culture astrocytes in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and grow to confluence.
-
For neuronal cultures, use appropriate neurobasal media supplemented with B-27 and L-glutamine.
2. Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Remove the old medium from the cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 3, 6, 12, 24 hours).
3. Measurement of Intracellular GABA:
-
Sample Preparation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) or by sonication in a buffered solution.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
The supernatant can be used for GABA measurement.
-
-
HPLC Analysis:
-
A common method for GABA quantification is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using o-phthalaldehyde (OPA).
-
Derivatization: Mix the sample with OPA reagent to form a fluorescent derivative.
-
Chromatography: Inject the derivatized sample onto a C18 reverse-phase column.
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.
-
Quantification: Compare the peak area of the sample to a standard curve generated with known concentrations of GABA.
-
Experimental Workflow:
Caption: Workflow for increasing and measuring intracellular GABA.
Investigation of mTOR Signaling Pathway
Recent studies have revealed that this compound can partially inhibit the mammalian target of rapamycin (mTOR) pathway in cultured astrocytes. This suggests a novel mechanism of action beyond its effects on GABA levels.
Application 2.1: Analysis of mTOR Pathway Inhibition in Astrocytes
This protocol outlines the procedure for treating primary astrocytes with this compound and analyzing the phosphorylation status of key mTOR pathway proteins, such as S6 ribosomal protein, by Western blotting.
Quantitative Data:
| Cell Type | Treatment Concentration | Incubation Time | Effect on mTOR Pathway | Reference |
| Cultured Astrocytes | 0.06 mM | 16 hours | Dose-dependent decrease in P-S6 | [4] |
| Cultured Astrocytes | 0.3 mM | 16 hours | Dose-dependent decrease in P-S6 | [4] |
| Cultured Astrocytes | 0.6 mM | 16 hours | Dose-dependent decrease in P-S6 | [4] |
Experimental Protocol:
1. Primary Astrocyte Culture and Treatment:
-
Culture primary astrocytes as described in Protocol 1.1.
-
Treat the cells with varying concentrations of this compound (e.g., 0.05, 0.1, 0.3, 0.6 mM) for 16 hours.
2. Western Blot Analysis:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 (Ser240/244) and total S6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal to determine the extent of mTOR pathway inhibition.
-
Signaling Pathway Diagram:
Caption: mTOR signaling inhibition by this compound.
Assessment of Taurine Transport
This compound has been shown to inhibit taurine transport in intestinal (Caco-2) and renal (MDCK) cell culture models. This off-target effect is important to consider in studies investigating the broader pharmacological profile of the compound.
Application 3.1: Inhibition of Taurine Uptake in Caco-2 Cells
This protocol details the methodology for assessing the inhibitory effect of this compound on taurine uptake in a Caco-2 cell monolayer model.
Quantitative Data:
| Cell Line | Treatment Concentration | % Inhibition of Taurine Uptake (Mean ± SD) | Reference |
| Caco-2 | 30 mM | 34 ± 3% | [1] |
| MDCK | 30 mM | 53 ± 2% | [1] |
Experimental Protocol:
1. Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% non-essential amino acids.
-
Seed the cells on permeable filter supports (e.g., Transwell inserts) and allow them to differentiate for 21 days to form a polarized monolayer.
2. Taurine Uptake Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Pre-incubate the cells with transport buffer containing this compound at various concentrations (e.g., 10, 30, 50 mM) or vehicle control for a specified time (e.g., 15-30 minutes).
-
Initiate the uptake by adding transport buffer containing a known concentration of radiolabeled taurine (e.g., [³H]-taurine) and the corresponding concentration of this compound or vehicle.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of each sample.
-
Calculate the percentage inhibition of taurine uptake by comparing the uptake in the presence of this compound to the control.
Logical Relationship Diagram:
Caption: Inhibition of taurine transport.
Immunomodulatory Effects
Recent evidence suggests that the GABAergic system plays a role in regulating immune responses. This compound, by increasing GABA levels, can be used to study the immunomodulatory effects of GABA on immune cells such as T-cells.
Application 4.1: Inhibition of T-Cell Proliferation
This protocol describes how to assess the effect of this compound on T-cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Experimental Protocol:
1. Isolation and Labeling of T-Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Isolate T-cells from PBMCs using a pan-T-cell isolation kit.
-
Label the T-cells with CFSE dye according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
2. T-Cell Culture and Treatment:
-
Culture the CFSE-labeled T-cells in complete RPMI-1640 medium.
-
Stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies.
-
Concurrently, treat the cells with different concentrations of this compound or a vehicle control.
3. Flow Cytometry Analysis:
-
After a suitable incubation period (e.g., 72-96 hours), harvest the T-cells.
-
Analyze the CFSE fluorescence of the cells using a flow cytometer.
-
Proliferating cells will show a stepwise reduction in CFSE fluorescence intensity.
-
Quantify the percentage of proliferating cells and the number of cell divisions in the presence and absence of this compound.
Experimental Workflow:
Caption: Workflow for T-cell proliferation assay.
References
- 1. Establishment and characterization of primary astrocyte culture from adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosage Calculations of Vigabatrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of vigabatrin in preclinical research settings. The following sections detail the mechanism of action, dosage information from various animal models, and step-by-step experimental protocols.
Mechanism of Action
Vigabatrin is an anticonvulsant medication that acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[1] GABA-T is the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, vigabatrin leads to a sustained increase in GABA levels in the brain.[1][2][3] This enhancement of GABAergic neurotransmission helps to suppress neuronal hyperexcitability, which is a key factor in the generation and propagation of seizures.
Data Presentation: Vigabatrin Dosage in Preclinical Models
The following tables summarize quantitative data from various preclinical studies involving vigabatrin administration to different animal models.
Table 1: Vigabatrin Dosage and Anticonvulsant Effects in Rodent Seizure Models
| Animal Model | Species | Route of Administration | Vigabatrin Dose (mg/kg) | Observed Anticonvulsant Effect |
| Pentylenetetrazole (PTZ)-induced seizures | Mouse | Intraperitoneal (i.p.) | Up to 500 | Increased seizure threshold after 3 days of treatment.[4] |
| Pentylenetetrazole (PTZ)-induced seizures | Mouse | Intraperitoneal (i.p.) | 125 | Inhibited clonic seizures after 7 days of treatment.[4][5] |
| Pentylenetetrazole (PTZ)-induced seizures | Rat | Intraperitoneal (i.p.) | 300, 600, 900, 1200 | Decreased incidence of generalized tonic-clonic seizures in adult rats.[6] |
| Audiogenically kindled seizures | Rat | Intraperitoneal (i.p.) | 100, 200 | Suppressed clonic convulsions.[7] |
| Amygdala-kindled seizures | Rat | Not Specified | 100-200 (acute) | Potent anticonvulsant activity.[8] |
| Tuberous Sclerosis Complex (TSC) model | Mouse | Intraperitoneal (i.p.) | 50, 100, 200 | Almost completely inhibited seizures at 200 mg/kg/day.[2] |
Table 2: Pharmacokinetic and Toxicity Data for Vigabatrin in Preclinical Models
| Species | Route of Administration | Vigabatrin Dose (mg/kg) | Pharmacokinetic/Toxicity Observation |
| Rat | Intraperitoneal (i.p.) | 250, 500, 1000 | Dose-dependent increase in blood and CSF concentrations.[9] |
| Rat | Oral | 1000/day (2-4 weeks) | Decreased food consumption, weight loss, prostration, and death.[10] |
| Rat | In diet | 200/day (1 year) | Reduced weight gain and convulsions after 3-4 months.[10] |
| Rat | Oral | 30-50/day (1 year) | Intramyelinic edema (microvacuolation) in the brain.[10] |
| Mouse | Intraperitoneal (i.p.) | 150/day (29 days) | Retinal toxicity (exacerbated by light).[11] |
| Dog | Oral | 1000/day (2-4 weeks) | Decreased food consumption, weight loss, prostration, and death.[10] |
| Dog | Oral | 200/day (1 year) | Well-tolerated without clinical signs.[10] |
| Monkey | Oral | 300/day (16 months) | Occasional loose stools; equivocal intramyelinic edema.[10] |
| Monkey | Oral | 50, 100/day (6 years) | No evidence of intramyelinic edema.[10] |
Experimental Protocols
Protocol 1: Dosage Calculation and Stock Solution Preparation
This protocol outlines the steps for calculating the required dose of vigabatrin and preparing a stock solution for administration to preclinical animal models.
Materials:
-
Vigabatrin powder
-
Sterile vehicle (e.g., 0.9% saline, sterile water)
-
Sterile tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Determine the Desired Dose and Concentration: Based on the experimental design and literature review (see Tables 1 & 2), determine the target dose of vigabatrin in mg/kg for the animal model.
-
Calculate the Total Amount of Vigabatrin Needed:
-
Total Vigabatrin (mg) = (Number of animals × Average animal weight (kg) × Dose (mg/kg)) + extra for loss
-
-
Prepare the Stock Solution:
-
Example for a 10 mg/mL stock solution:
-
Weigh 100 mg of vigabatrin powder.
-
Dissolve the powder in 10 mL of the chosen sterile vehicle.
-
-
Vortex the solution until the vigabatrin is completely dissolved. For suspensions, ensure it is uniformly mixed before each withdrawal.
-
-
Calculate the Injection Volume for Each Animal:
-
Injection Volume (mL) = (Animal's body weight (kg) × Dose (mg/kg)) / Concentration of stock solution (mg/mL)
-
Example: For a 25g (0.025 kg) mouse receiving a 100 mg/kg dose from a 10 mg/mL stock solution:
-
Injection Volume (mL) = (0.025 kg × 100 mg/kg) / 10 mg/mL = 0.25 mL
-
-
Protocol 2: Administration of Vigabatrin via Oral Gavage (Rodents)
This protocol describes the standard procedure for administering a vigabatrin solution orally to mice or rats.
Materials:
-
Vigabatrin solution (prepared as in Protocol 1)
-
Appropriately sized oral gavage needle (with a ball tip)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to calculate the precise injection volume.
-
Gently restrain the animal to prevent movement and injury. For mice, this can be done by scruffing the neck.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
-
Administration:
-
Attach the syringe containing the calculated dose of vigabatrin solution to the gavage needle.
-
Hold the animal in an upright position.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the predetermined depth. Do not force the needle.
-
Slowly administer the solution.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes to ensure there are no signs of respiratory distress.
-
Protocol 3: Administration of Vigabatrin via Intraperitoneal (IP) Injection (Rodents)
This protocol details the procedure for administering a vigabatrin solution via intraperitoneal injection in mice or rats.
Materials:
-
Vigabatrin solution (prepared as in Protocol 1)
-
Sterile syringe and needle (e.g., 25-27 gauge for mice)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
-
Administration:
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn back, which would indicate improper needle placement.
-
Slowly inject the vigabatrin solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Visualizations
Signaling Pathway: Mechanism of Action of Vigabatrin
Caption: Mechanism of action of vigabatrin in the GABAergic synapse.
Experimental Workflow: Preclinical Vigabatrin Study
Caption: A typical experimental workflow for a preclinical study of vigabatrin.
References
- 1. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin-Inhibits-Seizures-and-is-a-Weak-mTOR-Inhibitor-in-a-Mouse-Model-of-Tuberous-Sclerosis-Complex [aesnet.org]
- 3. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Does vigabatrin possess an anticonvulsant action against pentylenetetrazol-induced seizures in developing rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vigabatrin in low doses selectively suppresses the clonic component of audiogenically kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of tolerance to the anticonvulsant effect of vigabatrin in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of vigabatrin in rat blood and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for (S)-4-aminohex-5-enoic acid Solutions
Topic: Long-term Stability of (S)-4-aminohex-5-enoic acid Solutions
For: Researchers, scientists, and drug development professionals.
Introduction
This compound, the pharmacologically active enantiomer of vigabatrin, is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). By preventing the breakdown of the inhibitory neurotransmitter GABA, it effectively increases GABA concentrations in the brain, which is the mechanism for its use as an anticonvulsant medication. The stability of this compound in solution is a critical factor for its formulation, storage, and effective therapeutic use. These application notes provide a comprehensive overview of the long-term stability of this compound solutions, including quantitative data, detailed experimental protocols for stability testing, and visualizations of its mechanism of action and experimental workflows. While most available stability data pertains to the racemic mixture (vigabatrin), it provides valuable insights into the stability of the active (S)-enantiomer, as no chiral inversion has been observed.
Data Presentation: Stability of Vigabatrin Solutions
The following tables summarize the quantitative data from studies on the stability of vigabatrin solutions under various storage conditions.
Table 1: Stability of Extemporaneous Vigabatrin Solutions (1.0 mg/mL) in Different Packaging at Various Temperatures
| Storage Condition | Packaging | Day 7 | Day 14 | Day 21 | Day 28 | Day 35 |
| Refrigerated (2-8 °C) | Amber Glass Bottle | >99% | >99% | >98% | >98% | >97% |
| Amber PET Bottle | >99% | >99% | >98% | >97% | >96% | |
| Room Temperature (15-30 °C) | Amber Glass Bottle | >98% | >97% | >95% | >93% | >91% |
| Amber PET Bottle | >98% | >96% | >94% | >92% | >90% | |
| Elevated Temperature (40 °C) | Amber Glass Bottle | >95% | >90% | <90% | <90% | - |
| Amber PET Bottle | >94% | <90% | <90% | <90% | - |
Table 2: Stability of Reconstituted Vigabatrin Powder for Oral Solution (50 mg/mL) in Various Liquids at Refrigerated Temperature (2-8 °C)
| Liquid Vehicle | Time 0 | 24 Hours | 48 Hours |
| Water | 100.0% | 99.8% | 99.5% |
| Apple Juice | 100.0% | 99.6% | 99.2% |
| Whole Milk | 100.0% | 99.7% | 99.4% |
| Infant Formula | 100.0% | 99.5% | 99.1% |
Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific degradation pathways for this compound are not extensively detailed in the public literature, potential degradation can occur through oxidation, hydrolysis, and photolysis. The primary amine and the vinyl group are potential sites for oxidative degradation. The carboxylic acid moiety could be susceptible to esterification in the presence of alcohols under certain conditions.
Identified impurities of vigabatrin, which may also be relevant as degradation products, include:
-
(5RS)-5-Ethenylpyrrolidin-2-one (Vigabatrin Impurity A)
-
(2E)-2-(2-Aminoethyl)but-2-enoic Acid (Vigabatrin Impurity B)
-
5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Vigabatrin Impurity C)
-
4-Aminobutanoic acid (GABA) (Vigabatrin Impurity D)
-
2-(2-aminobut-3-enyl)malonic acid (Vigabatrin Impurity E)
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound Solution
Objective: To evaluate the long-term stability of a prepared this compound solution under different storage conditions.
Materials:
-
This compound reference standard
-
Purified water (HPLC grade)
-
Amber glass vials
-
Polyethylene terephthalate (PET) bottles
-
HPLC system with UV detector
-
pH meter
-
Temperature and humidity-controlled chambers/refrigerators
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in purified water.
-
Packaging: Aliquot the solution into amber glass vials and amber PET bottles.
-
Storage Conditions: Store the samples under the following conditions:
-
Refrigerated: 2-8 °C
-
Room Temperature: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for the following:
-
Appearance: Visually inspect for color change, clarity, and particulate matter.
-
pH: Measure the pH of the solution.
-
Assay and Impurities: Determine the concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method (see Protocol 3).
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 48 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 48 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 48 hours.
-
Thermal Degradation: Store the solid this compound at 70 °C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products. Use a photodiode array (PDA) detector and mass spectrometry (MS) to help identify and characterize the degradation products.
Protocol 3: Stability-Indicating Chiral HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its enantiomer and any degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Chirobiotic TAG (Teicoplanin Aglycone) column (or equivalent chiral stationary phase).
-
Mobile Phase: Ethanol:Water (80:20, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the this compound peak.
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Long-Term Stability Study
Caption: Workflow for a long-term stability study.
Logical Relationship: Forced Degradation Study Design
Caption: Workflow for a forced degradation study.
Application Notes and Protocols for Measuring GABA Levels Following Vigabatrin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of gamma-aminobutyric acid (GABA) levels following treatment with vigabatrin. Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, vigabatrin leads to a significant increase in brain GABA concentrations, which is central to its anticonvulsant effects.[1][3] Accurate measurement of these changes is crucial for understanding its mechanism of action, optimizing dosing, and assessing therapeutic efficacy.
This document outlines three key techniques for measuring GABA levels: in vivo Magnetic Resonance Spectroscopy (MRS), and ex vivo High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of Vigabatrin
Vigabatrin exerts its effect by irreversibly binding to and inactivating GABA-T. This leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission. The diagram below illustrates this pathway.
Quantitative Data Summary
The following tables summarize the observed changes in GABA levels after vigabatrin administration as measured by different techniques.
Table 1: In Vivo GABA Level Changes Measured by Magnetic Resonance Spectroscopy (MRS)
| Dosage | Duration of Treatment | Brain Region | Fold Increase in GABA | Baseline GABA (mmol/kg) | Post-treatment GABA (mmol/kg) | Reference |
| 50 mg/kg (single dose) | 2 hours | Occipital Cortex | ~1.4 | 0.95 | 1.34 | [4] |
| 50 mg/kg (single dose) | 24 hours | Occipital Cortex | ~1.5 | 0.95 | 1.44 | [4] |
| 3 g/day | 25-84 days | Occipital Cortex | ~3 | 1.1 | 2.9 | [5][6] |
| 3-6 g/day | Not Specified | Occipital Lobe | ~2.9 | 0.9 | 2.6 | [7] |
| 3 g/day | Not Specified | Brain | 2-3 | Not Specified | Not Specified | [1] |
| 3-4 g/day | Not Specified | Occipital Lobe | ~2 | Not Specified | Not Specified | [8] |
Table 2: Ex Vivo GABA Level Changes Measured by Other Techniques
| Technique | Sample Matrix | Treatment | % Increase in GABA | Reference |
| MRS of extracts | Human Neocortical Slices | Vigabatrin Incubation | 62% | [9] |
| MRS of extracts | Rat Neocortical Slices | Vigabatrin Incubation | 88% | [9] |
| HPLC | Human Plasma (Responders) | Short-term Vigabatrin | 48% | [10] |
| HPLC | Human Plasma (Responders) | Long-term Vigabatrin | 71% | [10] |
Experimental Protocols
In Vivo GABA Measurement using Magnetic Resonance Spectroscopy (MRS)
Application Note: Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that allows for the in vivo quantification of metabolites in the brain.[11] The most widely used method for GABA detection is J-difference editing, with the MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence being a common implementation.[12][13][14] This technique selectively detects the GABA signal, which is normally obscured by more abundant metabolites.
Protocol: MEGA-PRESS for GABA Quantification
Key Parameters for MEGA-PRESS:
-
Scanner Field Strength: 3T is commonly used for better signal-to-noise ratio and spectral dispersion.
-
Sequence: MEGA-PRESS.
-
Echo Time (TE): Typically around 68 ms.
-
Repetition Time (TR): 1500-2000 ms.
-
Editing Pulses: Applied at 1.9 ppm (ON) and a reference frequency (OFF), often around 7.5 ppm.
-
Voxel Size: A typical voxel size is 3 x 3 x 3 cm.[15]
Data Analysis: Specialized software (e.g., Gannet, LCModel) is used to process the raw data, perform the subtraction, and fit the resulting spectrum to quantify GABA levels. Concentrations are often reported relative to creatine (Cr) or water.
Ex Vivo GABA Measurement using High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC with fluorescence detection is a sensitive and reliable method for quantifying GABA in biological samples such as plasma and brain tissue homogenates.[16][17] As GABA is not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the GABA molecule. O-phthaldialdehyde (OPA) is a commonly used derivatizing agent.[16][18]
Protocol: HPLC-FLD for GABA in Brain Tissue
Detailed Methodological Parameters:
-
Sample Preparation: Homogenize brain tissue in a solution like 0.4 M perchloric acid, followed by centrifugation to remove precipitated proteins.
-
Derivatization: Mix the sample supernatant with an OPA solution containing a thiol such as 2-mercaptoethanol or N-acetyl-L-cysteine.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be used to optimize separation.
-
-
Detection:
-
Detector: Fluorescence detector.
-
Excitation/Emission Wavelengths: These depend on the specific OPA-thiol derivative formed but are typically in the range of 330-340 nm for excitation and 440-450 nm for emission.
-
Ex Vivo GABA Measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS offers high sensitivity and specificity for the quantification of GABA in complex biological matrices. This technique separates GABA from other molecules using liquid chromatography and then detects and quantifies it based on its specific mass-to-charge ratio.
Protocol: LC-MS/MS for GABA in Brain Tissue
Detailed Methodological Parameters:
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common first step.[20] An isotopically labeled internal standard (e.g., GABA-d2 or GABA-d6) should be added early in the process for accurate quantification.[21]
-
Chromatographic Separation:
-
Column: A C18 or HILIC column can be used depending on the specific method.
-
Mobile Phase: Typically a gradient of water and acetonitrile with a modifier like formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for GABA and its internal standard.
-
By following these detailed protocols, researchers can accurately and reliably measure the changes in GABA levels induced by vigabatrin treatment, providing valuable insights into its pharmacodynamics and therapeutic effects.
References
- 1. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human brain GABA levels rise rapidly after initiation of vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vigabatrin on the GABAergic system as determined by [123I]iomazenil SPECT and GABA MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Initial observations on effect of vigabatrin on in vivo 1H spectroscopic measurements of gamma-aminobutyric acid, glutamate, and glutamine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gabapentin and vigabatrin increase GABA in the human neocortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in plasma GABA concentration during vigabatrin treatment of epilepsy: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. medrxiv.org [medrxiv.org]
- 14. web.stanford.edu [web.stanford.edu]
- 15. researchgate.net [researchgate.net]
- 16. Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method: correlation between clinical response to vigabatrin and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-HPLC method for simultaneous estimation of vigabatrin, gamma-aminobutyric acid and taurine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Experimental Design for Studying Vigabatrin's Neuroprotective Effects
Introduction
Vigabatrin is an anticonvulsant medication primarily used in the management of infantile spasms and refractory complex partial seizures.[1] Its principal mechanism of action is the irreversible inhibition of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[2][3] This inhibition leads to a significant increase in brain GABA concentrations, which helps to suppress the excessive neuronal firing characteristic of seizures.[2][3] Beyond its established role in epilepsy, there is growing interest in vigabatrin's potential neuroprotective effects. Emerging evidence suggests that vigabatrin may also modulate other critical cellular pathways, such as the mammalian target of rapamycin (mTOR) pathway, which is implicated in cell growth, proliferation, and survival.[4][5]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at elucidating and quantifying the neuroprotective properties of vigabatrin. This document outlines key signaling pathways, in vitro and in vivo experimental models, detailed protocols for core assays, and examples of quantitative data presentation.
Key Signaling Pathways in Vigabatrin's Neuroprotective Action
Vigabatrin's neuroprotective effects are thought to be mediated through at least two distinct signaling pathways.
1.1. Primary Mechanism: Enhancement of GABAergic Inhibition
Vigabatrin was specifically designed to target the GABA metabolic pathway.[2] By irreversibly inhibiting GABA-T, it prevents the breakdown of GABA, leading to its accumulation in the brain.[6] The elevated GABA levels enhance the activity of GABAergic synapses, which constitute a significant portion of inhibitory synapses in the central nervous system.[2] This enhanced inhibition acts as a "brake" on the excitatory processes that can lead to neuronal damage and seizure activity.[2]
References
- 1. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex | PLOS One [journals.plos.org]
- 5. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-4-Aminohex-5-enoic Acid in Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-aminohex-5-enoic acid, commonly known as vigabatrin, is an anticonvulsant medication that has shown considerable promise as a therapeutic agent in addiction research.[1] Its unique mechanism of action, targeting the metabolism of the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), makes it a compelling candidate for mitigating the neurochemical imbalances associated with substance use disorders.[2] Vigabatrin has been investigated in preclinical and clinical models of addiction to various substances, including cocaine, nicotine, methamphetamine, heroin, and alcohol.[1] These application notes provide a comprehensive overview of the use of vigabatrin in addiction research models, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
Vigabatrin is a structural analog of GABA and acts as an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[3][4] By inhibiting GABA-T, vigabatrin leads to a sustained increase in the concentration of GABA in the brain.[3] This enhancement of GABAergic tone is believed to counteract the surge in dopamine release in the nucleus accumbens, a key neurochemical event underlying the rewarding and reinforcing effects of drugs of abuse.[1][4]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of vigabatrin in various addiction models.
Table 1: Efficacy of Vigabatrin in Preclinical Addiction Models
| Animal Model | Substance of Abuse | Vigabatrin Dosage | Key Findings | Reference |
| Rat | Cocaine | 450 mg/kg | Reduced cocaine-induced increases in dopamine. | [5] |
| Mouse | Alcohol | 200 mg/kg | Reduced alcohol intake. | [5] |
Table 2: Efficacy of Vigabatrin in Human Clinical Trials for Cocaine Dependence
| Study Design | Number of Participants | Vigabatrin Dosage | Primary Outcome | Results | Reference |
| Randomized, double-blind, placebo-controlled | 103 (50 Vigabatrin, 53 Placebo) | Fixed titration | Full abstinence for the last 3 weeks | 28.0% in vigabatrin group vs. 7.5% in placebo group achieved full abstinence. | [6] |
| Open-label | 20 | Not specified | Abstinence for at least 4 successive weeks | 8 out of 20 subjects were abstinent. |
Table 3: Efficacy of Vigabatrin in Human Clinical Trials for Alcohol Withdrawal
| Study Design | Number of Participants | Vigabatrin Dosage | Primary Outcome | Results | Reference |
| Double-blind, randomized, placebo-controlled | 120 | 2 g/day for 4 days | Need for diazepam for withdrawal management | No significant difference in the number of participants requiring diazepam, but a significant reduction in the proportion of participants requiring >100mg of diazepam in the vigabatrin group (14.0% vs. 32.1%). | [5] |
Experimental Protocols
Intravenous Self-Administration (IVSA) in Rodent Models
This protocol is adapted from methodologies used to assess the reinforcing properties of drugs of abuse and the effects of potential therapeutic agents like vigabatrin.
Objective: To determine if vigabatrin pre-treatment reduces the self-administration of a drug of abuse (e.g., cocaine) in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.[7]
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound (vigabatrin)
-
Sterile saline
-
Surgical supplies for catheter implantation
Procedure:
-
Catheter Implantation:
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically implant a chronic indwelling catheter into the right jugular vein.[6] The external part of the catheter should exit from the mid-scapular region.
-
Allow a recovery period of 5-7 days post-surgery. During this time, flush the catheters daily with heparinized saline to maintain patency.[5]
-
-
Acquisition of Cocaine Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
An active lever press will result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) delivered over a few seconds, paired with a stimulus cue (e.g., illumination of a light above the active lever).[8]
-
A second, inactive lever should be present, and presses on this lever will have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Vigabatrin Pre-treatment and Testing:
-
Once a stable baseline of cocaine self-administration is established, begin the vigabatrin treatment phase.
-
Administer vigabatrin (e.g., 150-300 mg/kg, intraperitoneally) or vehicle (saline) at a specified time (e.g., 2-4 hours) before the self-administration session.
-
The design can be a within-subjects crossover, where each animal receives both vigabatrin and vehicle on different days, or a between-subjects design with separate groups for vigabatrin and vehicle.
-
Record the number of infusions earned on the active and inactive levers.
-
-
Data Analysis:
-
Compare the number of cocaine infusions self-administered following vigabatrin pre-treatment to the vehicle control condition using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conditioned Place Preference (CPP)
Objective: To assess whether vigabatrin can block the rewarding effects of a drug of abuse as measured by CPP.
Materials:
-
Mice or rats
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Drug of abuse (e.g., cocaine, morphine)
-
This compound (vigabatrin)
-
Saline
Procedure:
-
Pre-conditioning (Baseline Preference):
-
On day 1, place the animal in the central compartment and allow it to freely explore all three chambers for a set period (e.g., 15 minutes).
-
Record the time spent in each of the two outer chambers. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
-
Conditioning:
-
This phase typically occurs over several days (e.g., 6-8 days).
-
On drug conditioning days, administer the drug of abuse (e.g., cocaine 10 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer saline and confine the animal to the opposite outer chamber for the same duration.
-
To test the effect of vigabatrin, administer it (e.g., 150 mg/kg, i.p.) prior to the administration of the drug of abuse on the drug conditioning days. A separate control group should receive vehicle instead of vigabatrin.
-
-
Post-conditioning (Test for Preference):
-
On the test day, place the animal in the central compartment with free access to all chambers, in a drug-free state.
-
Record the time spent in each of the outer chambers for a set period (e.g., 15 minutes).
-
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
Compare the preference scores between the group that received the drug of abuse alone and the group that received vigabatrin plus the drug of abuse. A significant reduction in the preference score in the vigabatrin group indicates that it blocked the rewarding effects of the drug.
-
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of vigabatrin on basal and drug-induced dopamine levels in the nucleus accumbens.
Materials:
-
Rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Drug of abuse (e.g., cocaine)
-
This compound (vigabatrin)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow for a recovery period of at least 48-72 hours.
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer vigabatrin (e.g., 200 mg/kg, i.p.) or vehicle.
-
After a set pre-treatment time, administer the drug of abuse (e.g., cocaine 15 mg/kg, i.p.) or saline.
-
Continue collecting dialysate samples for several hours to monitor changes in dopamine levels.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline dopamine levels.
-
Compare the dopamine response to the drug of abuse in the vigabatrin-treated group versus the vehicle-treated group.
-
Visualizations
Caption: Mechanism of action of this compound (vigabatrin).
Caption: Experimental workflow for intravenous self-administration.
Caption: Signaling pathway of vigabatrin's effect on the reward system.
References
- 1. Extinction of drug- and withdrawal-paired cues in animal models: Relevance to the treatment of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine Self-Administration Experience Induces Pathological Phasic Accumbens Dopamine Signals and Abnormal Incentive Behaviors in Drug-Abstinent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 7. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming solubility issues with (S)-4-aminohex-5-enoic acid
Welcome to the technical support center for (S)-4-aminohex-5-enoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as Vigabatrin, is a gamma-amino acid analogue.[1][2][3] It functions as an irreversible inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][4] By inhibiting GABA-T, this compound increases the concentration of GABA in the brain.[1][4] This mechanism of action makes it effective as an antiepileptic agent for managing infantile spasms and refractory complex partial seizures.[5]
Q2: What are the general solubility properties of this compound?
A2: this compound is generally soluble in water.[6][7] Some sources also indicate slight solubility in methanol.[6] For clinical and pharmaceutical preparations, it is commonly dissolved in water, fruit juice, or milk.[8][9][10]
Q3: I am having trouble dissolving this compound in water at my desired concentration. What could be the issue?
A3: Several factors can influence the dissolution of this compound. These include:
-
Concentration: You may be attempting to prepare a supersaturated solution.
-
Temperature: Solubility can be temperature-dependent.
-
pH of the solution: The pH of your water can affect the ionization state and solubility of this amino acid derivative.[7]
-
Purity of the compound: Impurities can sometimes affect solubility.
Q4: Can I heat the solution to improve solubility?
A4: Mild heating can be a viable option to increase the dissolution rate. However, it is crucial to monitor the temperature closely to prevent potential degradation of the compound. It is recommended to start with gentle warming and agitation.
Q5: Are there alternative solvents I can use if water is not suitable for my experiment?
A5: While water is the most common solvent, for specific research applications, co-solvents might be necessary. The use of Dimethyl Sulfoxide (DMSO) at concentrations of 10-50% (v/v) has been shown to significantly increase the solubility of some amino acids. However, the compatibility of DMSO with your specific experimental system must be verified.
Troubleshooting Guide
This guide provides systematic approaches to address common solubility challenges with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound is not dissolving completely in water. | Exceeding solubility limit. | 1. Increase the volume of the solvent. 2. Gently warm the solution while stirring. 3. Adjust the pH of the solution (see Protocol 1). |
| Solution is cloudy or has particulates. | Incomplete dissolution or presence of impurities. | 1. Continue stirring for an extended period. 2. Use sonication to aid dissolution (see Protocol 2). 3. Filter the solution through a 0.22 µm filter to remove any insoluble material. |
| Precipitation occurs after cooling a heated solution. | Supersaturation. | 1. The solution is likely supersaturated and unstable at lower temperatures. Maintain the elevated temperature if your experiment allows, or prepare a fresh, less concentrated solution. |
| Need to prepare a high-concentration stock solution. | Limited aqueous solubility at high concentrations. | 1. Consider using a co-solvent like DMSO (see Protocol 3). 2. Explore the use of solubility enhancers like a mixture of L-arginine and L-glutamate (see Protocol 4).[11][12][13] |
Experimental Protocols
Protocol 1: Dissolution by pH Adjustment
This protocol describes how to enhance the solubility of this compound by adjusting the pH of the aqueous solution.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to the desired volume of high-purity water.
-
Begin stirring the suspension at room temperature.
-
Measure the initial pH of the suspension.
-
Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH. Continue stirring and observe for dissolution as the pH decreases.
-
If dissolution does not occur in acidic conditions, prepare a fresh suspension and slowly add 0.1 M NaOH dropwise to increase the pH.
-
Monitor for dissolution at different pH values. Once the compound is fully dissolved, you can adjust the pH back to the desired value for your experiment, but be aware that precipitation may occur.
Protocol 2: Sonication-Assisted Dissolution
This method uses ultrasonic waves to break down particles and enhance dissolution.
Materials:
-
This compound
-
Desired solvent (e.g., water)
-
Bath sonicator or probe sonicator
-
Appropriate laboratory vessel (e.g., glass vial or flask)
Procedure:
-
Prepare a suspension of this compound in the chosen solvent.
-
Place the vessel in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the sample.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the sample.
-
Visually inspect the solution for dissolution between sonication bursts.
-
If using a probe sonicator, insert the probe into the suspension, ensuring it does not touch the sides or bottom of the vessel. Use short pulses at low power.
Protocol 3: Using a Co-solvent (DMSO)
This protocol is for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Desired aqueous buffer for final dilution
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of DMSO to the solid and vortex or stir until fully dissolved.
-
If necessary, you can create a stock solution entirely in DMSO.
-
For your working solution, dilute the DMSO stock into your aqueous buffer. Be sure that the final concentration of DMSO is compatible with your experimental system (typically <1%).
Protocol 4: Enhancing Solubility with Amino Acid Excipients
This protocol utilizes a mixture of L-arginine and L-glutamate to improve the solubility and stability of the target compound.[11][12][13]
Materials:
-
This compound
-
L-arginine
-
L-glutamate
-
High-purity water or desired buffer
Procedure:
-
Prepare a stock solution of 1 M L-arginine and 1 M L-glutamate in your desired buffer.
-
Create a working buffer containing 50 mM L-arginine and 50 mM L-glutamate by diluting the stock solutions.
-
Attempt to dissolve this compound directly in this working buffer.
-
Stir at room temperature until the compound is fully dissolved. This mixture can enhance the solubility and long-term stability of the solution.[11][13]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | [6] |
| Methanol | Slightly Soluble | [6] |
| DMSO | Insoluble (Note: This may refer to GABA, a related compound, and high concentrations of this compound may be achievable with co-solvents) | [14] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H11NO2 | [1][2] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Melting Point | 209°C | [6] |
| pKa | 4.36 ± 0.10 (Predicted) | [6] |
| Storage Temperature | 2-8°C | [6] |
Visualizations
Caption: Inhibition of GABA-Transaminase by this compound.
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. (±)-4-aminohex-5-enoic acid | 68506-86-5 [chemicalbook.com]
- 2. (S)-Vigabatrin | C6H11NO2 | CID 10219440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Hexenoic acid,4-amino-,(+); 4-amino-5-hexenoic acid; S(+)-4-Aminohexenoic acid; (+)-Vigabatrin; (S)-vigabatrin(R); (S)-Vigabatrin; (S)-4-Amino-5-hexenoic Acid; S(+)-|A-Vigabatrin; this compound | Chemrio [chemrio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (±)-4-aminohex-5-enoic acid CAS#: 68506-86-5 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula [aesnet.org]
- 9. Vigabatrin for preventing seizures - Medicines For Children [medicinesforchildren.org.uk]
- 10. Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Vigabatrin Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of vigabatrin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for vigabatrin in aqueous solutions?
A1: The main degradation pathway for vigabatrin in aqueous solutions is intramolecular cyclization, also known as lactamization. This reaction results in the formation of an inactive cyclic product, 5-ethenyl-2-pyrrolidone (also referred to as Vigabatrin EP Impurity A). This process can be expedited by factors such as elevated temperature and unfavorable pH conditions.
Q2: How do temperature and pH affect the stability of vigabatrin solutions?
A2: Temperature and pH are critical factors influencing vigabatrin's stability. Higher temperatures significantly accelerate the degradation rate. For instance, a study demonstrated that at 40°C, a notable decrease in the concentration of the parent drug was observed after only 7 days. In contrast, solutions remained stable for up to 21 days when stored at refrigerated (2-8°C) and room temperatures (20-25°C). While specific kinetics across a wide pH range are not extensively documented in all literature, it is understood that both acidic and basic conditions can catalyze degradation reactions. A neutral to slightly acidic pH is generally preferred for stability.
Q3: What are the best practices for preparing and storing vigabatrin stock solutions for in vitro experiments?
A3: To ensure the stability of vigabatrin stock solutions, it is recommended to dissolve vigabatrin powder in a high-purity solvent such as sterile water or a suitable buffer. For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. For short-term use, refrigerated storage (2-8°C) is suitable. Solutions should be brought to room temperature before being diluted into the final experimental medium.
Q4: Can I dissolve vigabatrin directly in cell culture medium for my experiments?
A4: While vigabatrin is soluble in aqueous solutions, it is not recommended to dissolve it directly in complex media like DMEM:F12 for long-term storage, as the various components (amino acids, salts, etc.) could potentially interact with vigabatrin over time. The best practice is to prepare a concentrated stock solution in a simple solvent (e.g., sterile water) and then dilute it to the final working concentration in the cell culture medium immediately before use.
Q5: Are there any known interactions with common experimental reagents that I should be aware of?
A5: Vigabatrin, being a primary amine, has the potential to react with carbonyl-containing compounds, such as reducing sugars, via the Maillard reaction, which could lead to degradation. While specific interactions with all common laboratory reagents have not been exhaustively studied, it is prudent to avoid mixing vigabatrin stock solutions with reagents containing reactive carbonyl groups for extended periods.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving vigabatrin.
| Issue | Possible Causes | Solutions & Recommendations |
| Inconsistent or lower-than-expected results in bioassays. | 1. Degradation of Vigabatrin Stock Solution: The stock solution may have degraded due to improper storage (temperature fluctuations, prolonged storage at room temperature). 2. Degradation in Experimental Medium: Vigabatrin may be unstable in the specific buffer or cell culture medium over the duration of the experiment. 3. Inaccurate Concentration: The initial concentration of the stock solution may be incorrect due to weighing errors or incomplete dissolution. | 1. Prepare fresh stock solutions from powder. Aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles. 2. Add vigabatrin to the experimental medium immediately before starting the assay. Conduct a time-course experiment to assess its stability in your specific medium if necessary. 3. Ensure the powder is fully dissolved when preparing the stock solution. Use a calibrated balance for accurate weighing. |
| Appearance of unexpected peaks in HPLC chromatograms. | 1. Formation of Degradation Products: The primary degradation product is 5-ethenyl-2-pyrrolidone. Additional peaks may indicate other minor degradation pathways or impurities from the starting material. 2. Contamination: The sample may be contaminated with other substances from the experimental setup. | 1. Confirm the identity of the degradation peak by comparing its retention time with a reference standard if available. Review solution preparation and storage procedures to minimize degradation. 2. Ensure all glassware and reagents are clean. Run a blank sample (solvent or medium without vigabatrin) to identify any background peaks. |
| Variability in results between different experimental batches. | 1. Inconsistent Solution Preparation: Differences in solvent, pH, or dissolution time between batches can affect stability. 2. Age of Stock Solution: Using stock solutions of different ages can introduce variability. | 1. Follow a standardized and documented protocol for solution preparation. 2. Prepare a large batch of stock solution, aliquot, and store under appropriate conditions to be used across multiple experiments. |
Data Presentation
Summary of Vigabatrin Stability in Aqueous Solutions
| Storage Condition | Vehicle | Concentration | Duration | Remaining Vigabatrin (%) | Reference |
| Refrigerated (2-8°C) | Water | 50 mg/mL | 48 hours | >95% | [1] |
| Refrigerated (2-8°C) | Apple Juice | 50 mg/mL | 48 hours | >95% | [1] |
| Refrigerated (2-8°C) | Whole Milk | 50 mg/mL | 48 hours | >95% | [1] |
| Refrigerated (2-8°C) | Infant Formula | 50 mg/mL | 48 hours | >95% | [1] |
| Refrigerated (2-8°C) | Water | 1.0 mg/mL | 21 days | Within pharmacopoeial limits | [2] |
| Room Temperature (15-30°C) | Water | 1.0 mg/mL | 21 days | Within pharmacopoeial limits | [2] |
| Elevated Temperature (40°C) | Water | 1.0 mg/mL | 7 days | <90% | [2] |
Experimental Protocols
Protocol 1: Preparation of Vigabatrin Stock Solution for In Vitro Assays
Objective: To prepare a stable, sterile, concentrated stock solution of vigabatrin for use in cell culture and other in vitro experiments.
Materials:
-
Vigabatrin powder
-
Sterile, high-purity water (e.g., Water for Injection or cell culture grade water)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, single-use cryovials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of vigabatrin powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile water to the tube and vortex gently until the powder is fully dissolved.
-
Bring the solution to the final desired concentration by adding the remaining volume of sterile water. For example, to make a 100 mM stock solution (MW = 129.16 g/mol ), dissolve 12.92 mg of vigabatrin in a final volume of 1 mL of water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into single-use cryovials to avoid contamination and degradation from repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Protocol 2: Stability-Indicating HPLC Method for Vigabatrin (Adapted from Literature)
Objective: To quantify vigabatrin and its primary degradation product in solution to assess stability. Since vigabatrin lacks a strong UV chromophore, pre-column derivatization is typically required for UV detection.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Vigabatrin reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) - derivatizing agent
-
Boric acid
-
Potassium chloride
-
Sodium hydroxide (0.1 N)
-
High-purity water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 10 mM phosphoric acid and acetonitrile (e.g., in a 75:25 v/v ratio). The exact ratio may need optimization. Filter and degas the mobile phase before use.
-
Buffer Preparation (for derivatization): Prepare a borate buffer (pH 9.0) by dissolving boric acid and potassium chloride in water and adjusting the pH with 0.1 N NaOH.
-
Derivatizing Agent Solution: Prepare a fresh solution of NQS in water.
-
Standard Solution Preparation: Prepare a stock solution of vigabatrin reference standard in water. Create a series of calibration standards by diluting the stock solution.
-
Sample and Standard Derivatization:
-
To an aliquot of each standard or sample solution, add the borate buffer (pH 9.0) and the NQS solution.
-
Heat the mixture (e.g., at 60°C for 20 minutes) to allow the derivatization reaction to complete. The optimal conditions may require verification.
-
Cool the solution to room temperature.
-
-
HPLC Analysis:
-
Set the HPLC flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to the wavelength of maximum absorbance for the vigabatrin-NQS derivative (approximately 451 nm).
-
Inject the derivatized standards and samples onto the C18 column.
-
Record the chromatograms and integrate the peak areas for vigabatrin and any degradation products.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the vigabatrin derivative against the concentration of the standards.
-
Determine the concentration of vigabatrin in the samples from the calibration curve.
-
Calculate the percentage of remaining vigabatrin to assess stability.
-
Visualizations
Caption: Primary degradation pathway of vigabatrin via lactamization.
Caption: Recommended workflow for preparing and handling vigabatrin solutions.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Navigating the Nuances of Vigabatrin: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in vigabatrin experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research involving this antiepileptic agent.
Troubleshooting Guides
This section provides structured guidance for addressing common unexpected experimental outcomes.
Issue 1: Unexpected Retinal Toxicity or Visual Field Defects
Researchers may observe unexpected retinal abnormalities or functional deficits in animal models or human subjects during vigabatrin treatment.
Symptoms:
-
In animal models: retinal folding, photoreceptor cell degeneration, and thinning of the retinal nerve fiber layer (RNFL).[1][2][3][4]
-
In human subjects: bilateral concentric visual field constriction, sometimes referred to as "tunnel vision".[5][6]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Light-Induced Phototoxicity | Vigabatrin-induced retinal toxicity can be exacerbated by light exposure.[7] Consider conducting experiments under controlled, and potentially reduced, lighting conditions. |
| Taurine Deficiency | Vigabatrin may interfere with taurine transport, leading to reduced plasma and retinal taurine levels, which has been linked to retinal phototoxicity.[8][9][10][11][12][13] 1. Measure plasma and retinal taurine concentrations. 2. Consider taurine supplementation in the experimental design to assess its potential protective effects. |
| Mitochondrial Dysfunction | Vigabatrin has been associated with mitochondrial toxicity.[10] Assess mitochondrial function in retinal cells or tissues. |
| Off-Target Effects | The accumulation of vigabatrin in retinal tissue may lead to unforeseen off-target effects.[8] |
Experimental Protocols:
-
Electroretinography (ERG) for Assessing Retinal Function: ERG is a valuable tool for detecting early changes associated with vigabatrin toxicity.[14][15][16][17] Key parameters to monitor include the b-wave amplitude and oscillatory potentials.[18][19]
-
Optical Coherence Tomography (OCT) for Structural Analysis: OCT can be used to measure the thickness of the retinal nerve fiber layer (RNFL), with thinning being an indicator of toxicity.[1][2][3][4][8][20]
-
Histopathology of Retinal Tissue: Histological examination of retinal sections can reveal structural changes such as photoreceptor degeneration and outer nuclear layer folding.[7][21]
Experimental Workflow for Investigating Retinal Toxicity
References
- 1. Optical coherence tomography to monitor vigabatrin toxicity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPTICAL-COHERENCE-TOMOGRAPHY-IN-PATIENTS-TAKING-VIGABATRIN--EXPLORING-A-STRUCTURE-FUNCTION-RELATIONSHIP [aesnet.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 8. Reliability of Handheld Optical Coherence Tomography in Children Younger Than Three Years of Age Undergoing Vigabatrin Treatment for Childhood Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the taurine concentrations in dog plasma and aqueous humour: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 11. Plasma and Whole Blood Taurine Concentrations in Dogs May Not Be Sensitive Indicators of Taurine Deficiency When Dietary Sulfur Amino Acid Content Is Reduced - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Taurine concentrations in plasma and whole blood in humans: estimation of error from intra- and interindividual variation and sampling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. neurology.org [neurology.org]
- 16. Vigabatrin Retinal Toxicity First Detected with Electroretinographic Changes: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electroretinogram as a Screening Tool to Assess Vigabatrin-Induced Retinal Toxicity in Children With Infantile Spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vigabatrin-Induced Retinal Functional Alterations and Second-Order Neuron Plasticity in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Changes in the electroretinogram resulting from discontinuation of vigabatrin in children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-4-aminohex-5-enoic Acid (Vigabatrin) Dosage to Minimize Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-aminohex-5-enoic acid, commonly known as Vigabatrin. The information provided is intended to assist in optimizing experimental design to minimize side effects.
Mechanism of Action of this compound (Vigabatrin)
This compound is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][2][3][4] By inhibiting GABA-T, Vigabatrin leads to a sustained increase in GABA levels in the brain, which enhances inhibitory neurotransmission and helps to control seizures.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the most critical side effects to monitor during our experiments with Vigabatrin?
A1: The most critical side effect is irreversible bilateral concentric visual field constriction, which can lead to tunnel vision.[5][6] This adverse effect is a significant concern and necessitates regular ophthalmologic monitoring. Other serious side effects include neurotoxicity, MRI abnormalities in infants, anemia, somnolence, fatigue, peripheral neuropathy, and weight gain.[5][6][7]
Q2: Is therapeutic drug monitoring (TDM) of plasma concentrations useful for dosage optimization?
A2: TDM for Vigabatrin is generally considered to be of limited value.[8][9] This is because the drug's mechanism of action, irreversible enzyme inhibition, means its pharmacological effect outlasts its presence in the plasma.[9][10] However, population pharmacokinetic (PK) modeling can be a valuable tool to understand the dose-exposure relationship and identify an acceptable exposure range to minimize toxicity.[7][11][12]
Q3: What are the key factors to consider for dose adjustments in our experimental subjects?
A3: Renal function is a critical factor. Vigabatrin is primarily eliminated through the kidneys, and impaired renal function can lead to significantly increased drug exposure.[6][9] Dose adjustments based on creatinine clearance (CrCl) are recommended.[6][13][14] Body weight and age are also important covariates that influence Vigabatrin's pharmacokinetics.[11][12]
Q4: How can we design a preclinical study to assess the dose-response relationship of Vigabatrin for both efficacy and toxicity?
A4: A preclinical dose-response study should involve administering a range of Vigabatrin doses to a suitable animal model of epilepsy. Key components of the study design should include:
-
Animal Model: Select a validated animal model for the type of seizure being studied (e.g., audiogenically kindled rats for partial seizures).[15]
-
Dose Selection: Include a vehicle control group and at least three dose levels of Vigabatrin (low, medium, and high) based on literature and preliminary studies.[16]
-
Efficacy Assessment: Monitor seizure frequency and severity.
-
Toxicity Monitoring: Implement a comprehensive monitoring plan that includes regular visual assessments (e.g., electroretinography - ERG), neurological examinations, body weight measurements, and histopathological analysis of the brain and retina at the end of the study.[17][18][19]
Troubleshooting Guides
Troubleshooting Guide 1: Managing Visual Field Defects
Issue: Observing signs of visual impairment in animal subjects.
Potential Cause: Vigabatrin-induced retinal toxicity.[6]
Troubleshooting Steps:
-
Confirm Visual Deficit:
-
Dose Reduction/Discontinuation: If visual field defects are confirmed, consider reducing the dose or discontinuing the administration of Vigabatrin. The risk of vision loss increases with the cumulative dose.[6][7]
-
Investigate Potential Mitigating Strategies: Preclinical studies have suggested that taurine supplementation might offer some protection against Vigabatrin-induced retinal toxicity, although this is not yet a clinically proven strategy.[8]
Troubleshooting Guide 2: Addressing Neurological Side Effects (Somnolence, Dizziness, Ataxia)
Issue: Experimental subjects exhibit excessive drowsiness, lack of coordination, or dizziness.
Potential Cause: High plasma concentrations of Vigabatrin leading to central nervous system depression.
Troubleshooting Steps:
-
Assess Severity: Quantify the observed neurological side effects using standardized scoring systems or behavioral tests.
-
Review Dosing Regimen:
-
Confirm accurate dose calculations, especially for pediatric or animal subjects where weight-based dosing is critical.[12]
-
Consider dividing the total daily dose to reduce peak plasma concentrations.
-
-
Evaluate Renal Function: Assess creatinine clearance to ensure appropriate dose adjustments have been made for any renal impairment.[6][13][14]
-
Population PK Modeling: If available, utilize population PK models to simulate individual exposure and identify if the subject's predicted concentration falls within a range associated with a higher incidence of neurotoxicity.[7][11]
Data Presentation
Table 1: Incidence of Common Side Effects of Vigabatrin in Adults from Controlled Trials
| Side Effect | Vigabatrin (%) (n=222) | Placebo (%) (n=135) |
| Somnolence | 24% | 10% |
| Fatigue | 28% | 15% |
| Peripheral Edema | 2% | 1% |
| Edema | 1% | 0% |
Source: Pooled data from two controlled trials in adults.[5]
Table 2: Weight Gain in Pediatric Patients (Refractory Complex Partial Seizures)
| Vigabatrin (%) (n=163) | Placebo (%) (n=102) | |
| Gained ≥7% of Baseline Body Weight | 47% | 19% |
Source: Pooled data from randomized controlled trials in pediatric patients.[5]
Table 3: Dose-Response Relationship for Efficacy in Adults with Refractory Complex Partial Seizures
| Daily Vigabatrin Dose | Percentage of Patients with ≥50% Reduction in Seizure Frequency |
| Placebo | 7% |
| 1 g/day | 24% |
| 3 g/day | 51% |
| 6 g/day | 54% |
Source: Double-blind, placebo-controlled, parallel-group dose-response study.[16][21] A 6 g/day dose did not show significantly more benefit than 3 g/day and was associated with more adverse events.[4][16]
Experimental Protocols
Protocol 1: Population Pharmacokinetic (PK) Modeling to Define an Acceptable Exposure Range
Objective: To develop a population PK model to characterize Vigabatrin's concentration-time profile and identify covariates influencing its disposition.
Methodology:
-
Data Collection: Collect sparse and/or rich pharmacokinetic data from the study population. This includes patient demographics (age, weight), clinical chemistry (creatinine clearance), dosing information (dose, frequency), and timed plasma concentrations of Vigabatrin.[11][12]
-
Model Development:
-
Covariate Analysis: Systematically evaluate the influence of covariates such as body weight, age, and creatinine clearance on the pharmacokinetic parameters.[11][12]
-
Model Validation: Use goodness-of-fit plots and predictive checks to ensure the model adequately describes the observed data.
-
Exposure-Response Analysis: Correlate the predicted drug exposure (e.g., AUC₀₋₂₄) with efficacy and the incidence of side effects to define a therapeutic range that maximizes efficacy while minimizing toxicity. A study in children with epileptic spasms identified an effective AUC₀₋₂₄ range of 264 to 549 mg.h.L⁻¹ in responders.[7]
Protocol 2: Preclinical Assessment of Vigabatrin-Induced Retinal Toxicity
Objective: To evaluate the potential for Vigabatrin to cause retinal toxicity in an animal model.
Methodology:
-
Animal Model: Use a rodent model (e.g., Sprague Dawley rats).[22]
-
Dosing: Administer Vigabatrin daily via oral gavage for a specified duration (e.g., 45 days). Include a vehicle control group and at least two dose levels of Vigabatrin.[20]
-
Monitoring:
-
Electroretinography (ERG): Perform baseline and periodic ERG recordings to assess retinal function. A significant reduction in the 30-Hz flicker ERG amplitude can be an indicator of toxicity.[3][20]
-
Optical Coherence Tomography (OCT): Use OCT to measure retinal nerve fiber layer (RNFL) thickness. Thinning of the RNFL can indicate neuronal loss.[14][23]
-
-
Histopathology: At the end of the study, perform histological examination of the retina to look for structural changes, such as photoreceptor layer disorganization and ganglion cell loss.[8]
Visualizations
References
- 1. Vigabatrin (Sabril) for the Treatment of Refractory Complex Focal Seizures in Adults: Pharmacologic and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Optimization of vigabatrin dosage in children with epileptic spasms: A population pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sukl.gov.cz [sukl.gov.cz]
- 9. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Population pharmacokinetics analysis of vigabatrin in adults and children with epilepsy and children with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sabril, Vigadrone (vigabatrin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. fda.gov [fda.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Vigabatrin in low doses selectively suppresses the clonic component of audiogenically kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OPTICAL-COHERENCE-TOMOGRAPHY-IN-PATIENTS-TAKING-VIGABATRIN--EXPLORING-A-STRUCTURE-FUNCTION-RELATIONSHIP [aesnet.org]
- 17. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuropathology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Dose-Response Study of Vigabatrin as add-on therapy in patients with uncontrolled complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. investors.ovidrx.com [investors.ovidrx.com]
- 23. Optical coherence tomography to monitor vigabatrin toxicity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Vigabatrin-Induced MRI Abnormalities in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting vigabatrin-induced MRI abnormalities in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic MRI findings of vigabatrin-induced abnormalities in animal models?
A1: Vigabatrin administration in animal models typically induces bilateral, symmetric T2-weighted hyperintensities in specific brain regions. These are most commonly observed in the globus pallidi, thalami, subthalamic nuclei, midbrain, dorsal brainstem, and dentate nuclei of the cerebellum.[1] Histopathological analysis reveals that these MRI findings correspond to intramyelinic edema and white matter vacuolation.[1][2]
Q2: In which animal models are these MRI abnormalities most commonly observed?
A2: Vigabatrin-induced MRI abnormalities have been documented in several animal species, most notably in rats, mice, and dogs.[3] These models are frequently used to study the neurotoxic effects of vigabatrin.
Q3: What is the proposed mechanism underlying these MRI changes?
A3: Vigabatrin is an irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-T, vigabatrin leads to a significant increase in GABA levels in the brain.[1] This accumulation of GABA is believed to be the primary driver of the observed intramyelinic edema, which manifests as T2 hyperintensities on MRI scans.[4]
Q4: Are the vigabatrin-induced MRI abnormalities in animal models reversible?
A4: Yes, studies in animal models have shown that the MRI abnormalities, as well as the underlying intramyelinic edema, are reversible upon discontinuation of vigabatrin treatment.[3][5][6] The timeline for reversal can vary depending on the duration and dose of the treatment. For example, in dogs treated with high-dose vigabatrin for 12 weeks, a marked trend toward reversal of the T2 signal intensity was observed 16 weeks after cessation of the drug.[5]
Troubleshooting Guide
Problem 1: I am not observing any significant MRI abnormalities in my animal models after vigabatrin administration.
-
Possible Cause: Inadequate dosing or duration of treatment.
-
Troubleshooting Tip: The induction of MRI abnormalities is dose-dependent.[7] Ensure that the administered dose is within the range reported to cause these effects in your chosen animal model. For instance, in rats and dogs, slight effects were noted at dosages as low as 30-50 mg/kg/day after one year of treatment, while more significant changes are seen at higher doses.[8] The abnormalities also take several weeks to develop, even at high dosages.[8]
-
-
Possible Cause: The MRI protocol is not optimized for detecting subtle white matter changes.
-
Troubleshooting Tip: T2-weighted imaging is the most sensitive sequence for detecting vigabatrin-induced abnormalities.[1] The use of diffusion-weighted imaging (DWI) can also be beneficial, as these lesions often show restricted diffusion.[9] Quantification of the T2 signal using relaxometry can be more sensitive than visual assessment of T2-weighted images.[10]
-
Problem 2: My animals are experiencing significant adverse effects or mortality.
-
Possible Cause: High-dose vigabatrin toxicity.
-
Troubleshooting Tip: High doses of vigabatrin can lead to adverse effects such as decreased food consumption, weight loss, and in some cases, convulsions, particularly in rats.[8] In dogs, emesis, loose stools, and anorexia have been observed, especially during the initial weeks of treatment.[6] It is crucial to monitor the animals' health closely and adjust the dosage if necessary. A gradual dose escalation may help in mitigating some of the initial side effects.
-
Problem 3: The MRI abnormalities I observe are not in the expected brain regions.
-
Possible Cause: Species-specific differences in vigabatrin neurotoxicity.
-
Troubleshooting Tip: While there are common patterns of vigabatrin-induced MRI abnormalities, the specific brain regions affected can vary between species. For example, in rats, the cerebellum, reticular formation, and optic tract are notably affected, while in dogs, the columns of the fornix and optic tract are more prominent sites of intramyelinic edema.[8]
-
Data Presentation
Table 1: Dose-Response of Vigabatrin-Induced MRI Abnormalities in a Canine Model
| Dosage (mg/kg/day) | Treatment Duration | Key MRI Findings | Histopathological Correlation | Reversibility |
| 300 | 4-7 weeks | Increased T2 intensity in hypothalamus, thalamus, and columns of the fornix.[5][11] | Myelin microvacuolation in the same regions.[5][11] | Not applicable at this timepoint. |
| 300 | 12 weeks | Continued increase in T2 intensity and microvacuolation.[5][11] | Worsening of intramyelinic edema.[5][11] | Begins to decrease upon cessation.[5][11] |
| 300 | 16 weeks post-treatment | Marked trend toward reversal of increased T2 signal intensity.[5][11] | Histopathology returned to normal.[5][11] | Complete at the histopathological level. |
Experimental Protocols
Protocol: Induction and Assessment of Vigabatrin-Induced MRI Abnormalities in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Vigabatrin Administration:
-
Prepare a solution of vigabatrin in sterile saline.
-
Administer vigabatrin daily via oral gavage at a dose of 200 mg/kg.
-
A control group should receive an equivalent volume of saline.
-
-
Treatment Duration: 65 days.
-
MRI Acquisition:
-
Perform baseline MRI scans before the start of treatment.
-
Acquire subsequent MRI scans at regular intervals (e.g., every 2-4 weeks) and at the end of the treatment period.
-
Use a high-field MRI scanner (e.g., 7T) for optimal resolution.
-
Key sequences: T2-weighted fast spin-echo, and diffusion-weighted imaging with ADC maps.
-
-
Data Analysis:
-
Visually inspect T2-weighted images for hyperintensities in the globus pallidus, thalamus, cerebellum, and other susceptible regions.
-
Perform region-of-interest (ROI) analysis to quantify changes in T2 signal intensity and ADC values over time.
-
-
Histopathology (optional):
-
At the end of the experiment, perfuse the animals with paraformaldehyde.
-
Process the brains for histology and stain with hematoxylin and eosin (H&E) and Luxol fast blue to assess for microvacuolation and myelin integrity.
-
Mandatory Visualization
References
- 1. The vigabatrin-associated brain abnormalities on MRI and their differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. White matter spongiosis with vigabatrin therapy for infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropathology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vigabatrin-induced MRI changes associated with extrapyramidal symptoms in a child with infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of ex vivo magnetic resonance imaging to detect onset of vigabatrin-induced intramyelinic edema in canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequential neuropathology of dogs treated with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risk of vigabatrin-associated brain abnormalities on MRI in the treatment of infantile spasms is dose-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebral MRI abnormalities associated with vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative MR relaxometry study of effects of vigabatrin on the brains of patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Behavioral Side Effects of Vigabatrin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the behavioral side effects of vigabatrin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of vigabatrin?
A1: Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] By inhibiting GABA-T, vigabatrin leads to a significant increase in GABA levels in the brain, which enhances inhibitory neurotransmission.[3][4]
Q2: What are the most commonly observed behavioral side effects of vigabatrin in animal models?
A2: The behavioral side effects of vigabatrin can vary depending on the animal species and the dose administered.
-
Rodents (Rats and Mice): At higher doses, convulsions may be observed.[5] Some studies report hyperactivity, while others note sluggish movement and apathy, particularly at higher doses in immature rats.[6]
-
Dogs: Common side effects include emesis (vomiting), loose stools, and anorexia (loss of appetite), particularly during the initial weeks of treatment.[7]
-
Non-Human Primates: Generally, monkeys show fewer adverse clinical effects, with occasional loose stools being the most common observation. Higher doses can be limited by chronic diarrhea.[5]
Q3: Are there any known central nervous system (CNS) pathologies associated with vigabatrin in animals?
A3: Yes, the most consistent histopathological finding in rats and dogs is intramyelinic edema, which appears as microvacuolation in the white matter of the brain.[5][7] This is a key consideration in preclinical safety assessments.
Q4: Can vigabatrin affect cognitive function in animal studies?
A4: The effects of vigabatrin on cognition in animal models are not entirely clear-cut. Some studies suggest that vigabatrin does not impair cognitive performance, while others indicate potential deficits.[8] For example, one study in rats found that while vigabatrin could reduce seizures, it did not aid in the retention of cognitive performance in an inhibitory avoidance task.[8]
Troubleshooting Guides
Issue 1: Animals are experiencing significant weight loss and reduced food intake.
-
Possible Cause: Anorexia is a known side effect of vigabatrin, particularly at higher doses in species like dogs and rats.[5][7] This can lead to decreased food consumption and subsequent weight loss. In some cases, vigabatrin has been shown to induce satiety.[9]
-
Troubleshooting Steps:
-
Monitor Food and Water Intake Daily: Accurately measure the amount of food and water consumed by each animal.
-
Provide Highly Palatable Food: Supplement the standard diet with more appealing food options to encourage eating. Food supplementation has been shown to help animals adapt to the drug.[7]
-
Dose Adjustment: If weight loss is severe and persistent, consider a dose reduction if the experimental design allows.
-
Voluntary Ingestion Training: For oral administration, training animals to voluntarily consume the drug mixed in a palatable substance can reduce the stress associated with gavage, which itself can contribute to weight loss.[10]
-
Issue 2: Animals are exhibiting hyperactivity that confounds behavioral testing.
-
Possible Cause: Increased locomotor activity can be a side effect of vigabatrin. It is crucial to differentiate this from natural exploratory behavior.
-
Troubleshooting Steps:
-
Habituation to Testing Environment: Ensure all animals are properly habituated to the testing apparatus (e.g., open-field arena) before vigabatrin administration to minimize novelty-induced exploration.
-
Analyze Behavioral Patterns: In an open-field test, drug-induced hyperactivity may present as repetitive, stereotypic movements (e.g., circling) rather than the typical pattern of initial exploration of the periphery followed by increasing entries into the center.[11]
-
Modify the Testing Paradigm: To repeatedly assess activity without the confounding effect of habituation to a static environment, consider modifying the open-field apparatus with different floor patterns for each session.[12]
-
Environmental Enrichment: Housing animals in an enriched environment with novel objects and social interaction may help reduce drug-induced hyperactivity.[13][14]
-
Issue 3: Seizures or convulsions are observed in the animals.
-
Possible Cause: While an anticonvulsant, vigabatrin can induce convulsions at high doses in rodents.[5] Juvenile animals may be more sensitive to these effects.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure that the administered dose is within the established therapeutic range for the specific animal model. High doses (e.g., 1000 mg/kg/day in rats) are more likely to cause convulsions.[5]
-
Gradual Dose Escalation: Introduce the drug with a slow dose-escalation schedule to allow the animals to acclimate.
-
Continuous Monitoring: Implement continuous video monitoring, especially during the initial phases of dosing and after dose increases, to accurately document the onset, duration, and severity of any convulsive activity.
-
Veterinary Consultation: If convulsions are severe or frequent, consult with a veterinarian for potential supportive care measures.
-
Data on Behavioral Effects of Vigabatrin
Table 1: Effects of Vigabatrin on Locomotor Activity in Rodents (Open-Field Test)
| Animal Model | Vigabatrin Dose | Observation Period | Effect on Locomotor Activity | Reference |
| Wistar Rats | 200 mg/kg, i.p. | Not specified | Reduced number of squares crossed | [1] |
| Wistar Rats | 100 mg/kg, i.p. | Not specified | No significant difference from control | [15] |
Table 2: Effects of Vigabatrin on Anxiety-Like Behavior in Rats (Elevated Plus-Maze)
| Vigabatrin Dose | Co-administered Drug | Effect on % Time in Open Arms | Effect on % Open Arm Entries | Reference |
| 100 mg/kg, i.p. | None | No significant difference from control | No significant difference from control | [15] |
| 100 mg/kg, i.p. | Phenobarbitone (20 mg/kg) | Abolished phenobarbitone-induced increase | Abolished phenobarbitone-induced increase | [15] |
Table 3: Effects of Vigabatrin on Seizure Components in Rats
| Rat Strain | Vigabatrin Dose | Time Post-Injection | Effect on Clonic Convulsions | Effect on Running/Tonic Convulsions | Reference |
| KM, Wistar, WAG/Rij | 100 mg/kg, i.p. | 4-24 hours | Significant reduction in duration | No significant change | [16] |
| KM, Wistar, WAG/Rij | 200 mg/kg, i.p. | 2-24 hours | Significant reduction; complete block at 24h | No significant change | [16] |
Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity and Anxiety
Objective: To assess spontaneous locomotor activity and anxiety-like behavior in rodents treated with vigabatrin.
Materials:
-
Open-field arena (e.g., 100 x 100 cm for rats) with walls to prevent escape.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., ANY-maze, EthoVision XT).
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Bring animals to the testing room at least 60 minutes before the test to habituate.
-
Vigabatrin Administration: Administer vigabatrin or vehicle at the predetermined time before the test.
-
Test Initiation: Gently place the animal in the center of the open-field arena.
-
Recording: Record the animal's activity for a 5-10 minute session.
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, time spent mobile.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena. A lower duration in the center is indicative of anxiety.
-
Other Behaviors: Frequency of rearing (vertical activity) and grooming.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal.
Considerations for Vigabatrin Studies:
-
Be aware that vigabatrin can either increase or decrease locomotor activity depending on the dose and animal model.
-
If hyperactivity is observed, analyze the path of the animal to distinguish between exploratory behavior and stereotypic movements.
Protocol 2: Taurine Supplementation to Mitigate Retinal Toxicity
Objective: To provide a protocol for taurine co-administration with vigabatrin to potentially reduce retinal toxicity, which may have indirect behavioral consequences.
Materials:
-
Vigabatrin solution.
-
Taurine.
-
Drinking water or vehicle for injection.
Procedure:
-
Taurine Administration in Drinking Water:
-
Prepare a 0.1 M solution of taurine in the animals' drinking water.[17]
-
Provide this solution as the sole source of drinking water throughout the vigabatrin treatment period.
-
-
Taurine Administration by Injection:
-
For more precise dosing, taurine can be administered via daily injection. For example, young rats can receive daily injections of 5 mg of taurine.[18]
-
-
Vigabatrin Administration:
-
Administer vigabatrin as per the main experimental protocol (e.g., daily intraperitoneal injection of 200 mg/kg for rats).[17]
-
-
Monitoring:
-
Monitor plasma taurine levels to confirm that the supplementation is effective.
-
Conduct behavioral assessments as planned, noting any differences between animals receiving vigabatrin alone and those receiving vigabatrin with taurine.
-
Note: While primarily aimed at retinal toxicity, taurine deficiency could have broader neurological effects, and its supplementation is a relevant management strategy.[17]
Signaling Pathways and Experimental Workflows
Vigabatrin's Effect on the GABAergic Pathway
Vigabatrin's primary mechanism is the irreversible inhibition of GABA transaminase (GABA-T), leading to an accumulation of GABA in the presynaptic neuron and synaptic cleft. This enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B), increasing inhibitory neurotransmission.
Vigabatrin's Interaction with the mTOR Pathway
Recent studies suggest that vigabatrin may also partially inhibit the mammalian target of rapamycin (mTOR) pathway.[3][19] This pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is implicated in some forms of epilepsy, and its inhibition by vigabatrin may contribute to its anticonvulsant effects, particularly in conditions like tuberous sclerosis complex.[3][19]
Experimental Workflow for Assessing Behavioral Side Effects
This workflow outlines the key stages for a typical study investigating the behavioral effects of vigabatrin in rodents.
References
- 1. The Ameliorative Effect of Empagliflozin in Vigabatrin-Induced Cerebellar/Neurobehavioral Deficits: Targeting mTOR/AMPK/SIRT-1 Signaling Pathways [mdpi.com]
- 2. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects-of-Vigabatrin-on-Pilocarpine-Induced-Seizures-in-Immature-Rats [aesnet.org]
- 7. Sequential neuropathology of dogs treated with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discordance between Network Excitability and Cognitive Performance Following Vigabatrin Treatment during Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. healthday.com [healthday.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced detection of hyperactivity after drug withdrawal with a simple modification of the open-field apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Vigabatrin in low doses selectively suppresses the clonic component of audiogenically kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address variability in GABA-T inhibition assays
Welcome to the technical support center for GABA-T (gamma-aminobutyric acid transaminase) inhibition assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability and common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
General Principles
-
What is the principle behind the spectrophotometric GABA-T inhibition assay? The most common method is a coupled enzymatic assay. GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which concurrently reduces NADP+ to NADPH. The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm, which is proportional to GABA-T activity.[1] Inhibition of GABA-T leads to a decreased rate of NADPH formation.[1]
-
What is the role of pyridoxal 5'-phosphate (PLP) in the GABA-T reaction? GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2] PLP is a cofactor that is essential for the catalytic activity of the enzyme.[3]
Assay Protocol
-
What is a typical reaction mixture for a GABA-T inhibition assay? A typical reaction mixture includes GABA-T enzyme, the substrate GABA, the co-substrate α-ketoglutarate, the cofactor PLP, the coupling enzyme SSADH, and NADP+ in a suitable buffer (e.g., potassium pyrophosphate buffer, pH 8.6).[1][3]
-
Why is it important to measure enzyme activity during the linear phase of the reaction? It is crucial to measure enzyme activity during the linear phase of the reaction to ensure that the reaction rate is constant and proportional to the enzyme concentration.[3] This allows for accurate determination of the initial velocity and, consequently, the level of inhibition.
-
What is the difference between using human and bacterial GABA-T? Human and bacterial GABA-T can exhibit different sensitivities to inhibitors. For instance, human GABA-T has been shown to be significantly more sensitive to the irreversible inhibitor vigabatrin than bacterial GABA-T.[3] Therefore, using human GABA-T is more relevant for the development of therapeutic modulators for human use.[3]
Data Analysis
-
How is the percentage of inhibition calculated? The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The formula is: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
How is the IC50 value determined? The IC50 (half-maximal inhibitory concentration) is determined by performing the assay with a range of inhibitor concentrations. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 is the concentration at which 50% of the enzyme activity is inhibited.
Troubleshooting
-
My IC50 values are inconsistent with published data. What could be the reason? Discrepancies in IC50 values can arise from several factors, including differences in enzyme source (human vs. bacterial), enzyme concentration, substrate concentrations, buffer conditions (pH, ionic strength), and incubation times.[3] For irreversible inhibitors, the pre-incubation time of the inhibitor with the enzyme is also a critical factor.[4]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low or No Enzyme Activity | Inactive Enzyme: Improper storage or handling of the GABA-T enzyme. | Store the enzyme at the recommended temperature (typically -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles.[5] |
| Degraded Substrates/Cofactors: GABA, α-ketoglutarate, or NADP+ may have degraded. | Prepare fresh substrate and cofactor solutions. Store stock solutions at -20°C or -80°C.[6] | |
| Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range for the enzyme (typically pH 8.6).[1] | Prepare fresh buffer and verify the pH. | |
| Presence of Contaminants: Contaminants in the sample or reagents may be inhibiting the enzyme. | Use high-purity reagents and water. Ensure that labware is thoroughly cleaned. | |
| High Background Signal / Drifting Baseline | Contamination of Reagents: Reagents may be contaminated with a substance that absorbs at 340 nm or with a reducing agent that non-enzymatically reduces NADP+. | Use fresh, high-quality reagents. Run a blank reaction without the enzyme to check for background absorbance changes. |
| Precipitation of Components: The inhibitor or other components in the reaction mixture may be precipitating over time. | Check the solubility of all components in the assay buffer. The use of a small percentage of DMSO may be necessary to dissolve some inhibitors, but the final concentration should be kept low and consistent across all wells.[1] | |
| Light Scattering: Particulate matter in the sample or reagents can cause light scattering. | Centrifuge samples and reagents to remove any precipitates before use.[6] | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrates, or inhibitor. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of common reagents to minimize pipetting steps. |
| Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. | Ensure the microplate is incubated at a constant and uniform temperature.[1] | |
| Edge Effects: Evaporation from the outer wells of the microplate can lead to increased concentrations of reactants and affect the reaction rate. | Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation from adjacent wells. | |
| Inhibitor Potency is Lower Than Expected | Inhibitor Degradation: The inhibitor may have degraded due to improper storage or instability in the assay buffer. | Prepare fresh inhibitor solutions from a properly stored stock.[5] Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. |
| Insufficient Pre-incubation Time (for irreversible inhibitors): The inhibitor may not have had enough time to bind to and inactivate the enzyme. | Optimize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction by adding the substrate.[1] | |
| Incorrect Inhibitor Concentration: Errors in the preparation of inhibitor dilutions. | Carefully prepare serial dilutions of the inhibitor and verify the concentrations. |
Quantitative Data
Table 1: IC50 Values for Common GABA-T Inhibitors
| Inhibitor | Enzyme Source | IC50 (µM) | Conditions | Reference |
| Vigabatrin | Human GABA-T | 70.3 | with 2-ME | [3] |
| Vigabatrin | Bacterial GABA-T | 14,202 | with 2-ME | [3] |
| Gabaculine | Human GABA-T | 0.43 | with 2-ME | [3] |
| Gabaculine | Bacterial GABA-T | 0.51 | with 2-ME | [3] |
2-ME: 2-mercaptoethanol
Experimental Protocols
Spectrophotometric GABA-T Inhibition Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Pyrophosphate buffer, pH 8.6.[3]
-
GABA-T Enzyme: Prepare a stock solution of purified GABA-T (e.g., human recombinant) in assay buffer. The final concentration in the assay will need to be optimized to ensure the reaction is in the linear range.[3]
-
SSADH Enzyme: Prepare a stock solution of SSADH in assay buffer.
-
GABA Solution: Prepare a stock solution of GABA in assay buffer.
-
α-Ketoglutarate Solution: Prepare a stock solution of α-ketoglutarate in assay buffer.
-
NADP+ Solution: Prepare a stock solution of NADP+ in assay buffer.
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer to achieve the desired final concentrations.[1]
2. Assay Procedure (96-well plate format):
-
To each well of a UV-transparent 96-well plate, add the assay buffer.
-
Add the inhibitor solution at various concentrations to the test wells. Add the vehicle (e.g., DMSO) to the control wells.[1]
-
Add the GABA-T enzyme solution to all wells.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[1]
-
Add the SSADH and NADP+ solutions to all wells.
-
Initiate the enzymatic reaction by adding the GABA and α-ketoglutarate solution to all wells.
-
Immediately place the microplate in a spectrophotometer capable of reading absorbance at 340 nm.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-60 minutes).[1]
3. Data Analysis:
-
For each well, calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the kinetic read.[3]
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration as described in the FAQs.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: The GABA shunt pathway and the site of action for GABA-T inhibitors.
Caption: Experimental workflow for a spectrophotometric GABA-T inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: (S)-4-aminohex-5-enoic Acid In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-aminohex-5-enoic acid in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as vigabatrin, is a selective, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[1][2][3][4] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2] By irreversibly binding to and inactivating GABA-T, this compound leads to an increase in the concentration of GABA in the central nervous system.[3][4] It is important to note that only the (S)-enantiomer is pharmacologically active.[1]
Q2: I am observing unexpected results in my cell-based assay. Could there be off-target effects?
Yes, while this compound is selective for GABA-T, off-target effects have been reported, particularly at higher concentrations. These primarily include interactions with other aminotransferases and transporters. Known off-target interactions include:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): this compound has been shown to inhibit ALT in a concentration- and time-dependent manner in vitro.[5] AST activity is also decreased, but to a lesser extent and at higher concentrations of the inhibitor.[5] This inhibition may be due to the blockade of the L-alanine binding site on the enzyme.[5]
-
Ornithine Aminotransferase (OAT): Due to structural similarities between GABA-T and OAT, some inhibitors of GABA-T can also affect OAT.[6] Reduced OAT activity has been observed in patients undergoing long-term treatment with vigabatrin.[7]
-
Taurine Transporter (TauT): Vigabatrin has been found to inhibit the uptake of taurine in intestinal and renal cell culture models, suggesting an interaction with the taurine transporter.[6]
Q3: Why is the duration of action of this compound longer than its plasma half-life?
The prolonged pharmacodynamic effect of this compound is due to its irreversible inhibition of GABA-T.[3] Although the drug is cleared from the plasma with a relatively short half-life, the activity of GABA-T can only be restored through the synthesis of new enzyme, a process that can take several days.[3] Therefore, the biological effects of the compound persist long after it has been cleared from circulation.
Q4: Should I use the racemic mixture or the pure (S)-enantiomer for my in vitro studies?
For specificity, it is highly recommended to use the pure (S)-enantiomer. The pharmacological activity of vigabatrin is associated exclusively with the S-(+)-enantiomer, while the R-(-)-enantiomer is inactive.[8] Using the pure enantiomer will ensure that the observed effects are directly attributable to the active compound and will improve the accuracy and reproducibility of your results.
Quantitative Data Summary
| Target | Compound | Parameter | Value | Species/System | Notes |
| On-Target | |||||
| GABA-Transaminase (GABA-T) | This compound | Inhibition | Irreversible | Mammalian Brain | Acts as an enzyme-activated inhibitor. |
| Off-Target | |||||
| Alanine Aminotransferase (ALT) | This compound | Inhibition | Concentration- and time-dependent decrease | Rat Serum | A decrease in activity was observed at concentrations of 100 µg/ml or more after 15 minutes.[5] |
| Aspartate Aminotransferase (AST) | This compound | Inhibition | Decrease in activity observed at high concentrations and longer incubation times | Rat Serum | Unaffected by concentrations up to 1,000 µg/ml initially.[5] |
| Ornithine Aminotransferase (OAT) | This compound | Inhibition | Significantly reduced activity observed in patients with long-term use. | Human Lymphocytes | Direct in vitro IC50 values are not well-documented. |
| Taurine Transporter (TauT) | This compound | Uptake Inhibition | Inhibition of taurine uptake observed at 30 mM. | Caco-2 and MDCK cells | Suggests interaction with the transporter. |
Troubleshooting Guides
Issue 1: High background or non-specific binding in receptor-binding or enzyme assays.
High non-specific binding can obscure the true signal of your experiment. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing non-specific binding.
Detailed Steps:
-
Adjust Buffer pH: The charge of both your target protein and this compound can be influenced by pH. Adjusting the buffer pH closer to the isoelectric point of your protein can minimize electrostatic interactions.
-
Increase Salt Concentration: Increasing the ionic strength of your buffer with a salt like NaCl can help to shield charged molecules and reduce non-specific binding.
-
Use Blocking Agents:
-
BSA: Adding Bovine Serum Albumin (0.1-1%) to your buffer can help to block non-specific binding sites on your assay plates or membranes.
-
Non-ionic Surfactants: For issues with hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween-20 (0.005-0.05%) can be effective.
-
-
Optimize Washing Steps: Increase the number and/or volume of your wash steps to more effectively remove unbound compound.
-
Titrate Compound Concentration: Use the lowest effective concentration of this compound to minimize off-target and non-specific interactions.
-
Include Controls: Always include a control with the inactive R-(-)-enantiomer to differentiate between specific and non-specific effects.
Issue 2: Inconsistent results in GABA-T activity assays.
Inconsistent results can arise from various factors in the experimental setup.
Troubleshooting Steps:
-
Enzyme Purity and Activity: Ensure the purity and consistent activity of your GABA-T enzyme preparation. If using tissue homogenates, ensure consistent preparation methods.
-
Substrate and Cofactor Concentrations: Verify the concentrations of your substrates (GABA and α-ketoglutarate) and the cofactor pyridoxal 5'-phosphate (PLP). Ensure they are not limiting, unless intended for kinetic studies.
-
Incubation Times and Temperatures: Strictly control incubation times and temperatures as enzyme activity is highly dependent on these parameters.
-
Assay Controls:
-
No Enzyme Control: To measure background signal in the absence of enzyme activity.
-
No Inhibitor Control: To determine the maximum enzyme activity.
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
-
Spectrophotometer/Plate Reader Calibration: Ensure your detection instrument is properly calibrated and functioning correctly.
Experimental Protocols
Protocol 1: In Vitro GABA-Transaminase (GABA-T) Activity Assay (Spectrophotometric)
This protocol is adapted from standard methods for measuring GABA-T activity.
Principle:
The activity of GABA-T is measured in a coupled enzyme reaction. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a second reaction catalyzed by glutamate dehydrogenase (GDH), which involves the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the GABA-T activity.
Materials:
-
This compound
-
Purified GABA-T or tissue homogenate
-
Tris-HCl buffer (100 mM, pH 8.0)
-
GABA solution
-
α-ketoglutarate solution
-
Pyridoxal 5'-phosphate (PLP)
-
NAD⁺ solution
-
Glutamate Dehydrogenase (GDH)
-
96-well UV-transparent microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Tris-HCl buffer, NAD⁺, α-ketoglutarate, PLP, and GDH.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add the desired concentration of this compound or vehicle control to the respective wells.
-
Add the GABA-T enzyme preparation to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Start the reaction by adding the GABA solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Plot the enzyme activity (as a percentage of the vehicle control) against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow for GABA-T Assay:
Caption: Workflow for the in vitro GABA-T activity assay.
Signaling Pathway
GABA Metabolism and Inhibition by this compound:
This compound targets GABA transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.
Caption: Inhibition of GABA metabolism by this compound.
References
- 1. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 3. Pharmacology and clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of the novel anti-epileptic agent vigabatrin on alanine aminotransferase and aspartate aminotransferase activities in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ornithine aminotransferase vs. GABA aminotransferase. Implications for the design of new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is reduced ornithine-δ-aminotransferase activity the cause of vigabatrin-associated visual field defects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the S(+) and R(−) enantiomers of vigabatrin during chronic dosing in a patient with renal failure - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of (S)-4-aminohex-5-enoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing (S)-4-aminohex-5-enoic acid (also known as Vigabatrin), along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, dark, and well-ventilated place.[1] The recommended temperature for long-term storage is between 2°C and 8°C.[1] Some suppliers recommend storage at -20°C for optimal long-term preservation.[2] The compound is known to be moisture-sensitive, so it is crucial to keep the container tightly sealed.[1]
Q2: How should I handle this compound in the laboratory?
A2: It is essential to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1] Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] Handling should be performed in a well-ventilated area or under a chemical fume hood.[3]
Q3: What are the primary safety concerns associated with this compound?
A3: this compound is an irritant to the eyes, respiratory system, and skin.[1][4] Inhalation of dust or direct contact should be avoided. In case of contact, rinse the affected area thoroughly with water.
Q4: In what solvents is this compound soluble?
A4: this compound is slightly soluble in methanol and water.[5] For experimental use, it can be reconstituted in water, fruit juice, milk, or infant formula for oral administration models.[3][6]
Q5: What is the mechanism of action of this compound?
A5: this compound is an irreversible inhibitor of the enzyme GABA-transaminase (GABA-T).[7][8] By inhibiting GABA-T, it prevents the breakdown of the inhibitory neurotransmitter GABA, leading to increased GABA levels in the brain.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the compound is stored at the recommended temperature (2-8°C or -20°C for long-term) in a tightly sealed container, protected from light and moisture.[1][2] Consider aliquoting the solid to minimize repeated opening of the main container. |
| Inaccurate solution concentration. | Verify the accuracy of your weighing and dilution procedures. Use a calibrated balance and volumetric glassware. | |
| Precipitate formation in aqueous solution | Low solubility or solution saturation. | Prepare solutions at a concentration known to be within the solubility limits. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. The compound is slightly soluble in water.[5] |
| pH-dependent solubility. | Check the pH of your solution. The isoelectric point of the amino acid can affect its solubility. | |
| Reduced biological activity in vitro/in vivo | Degradation of the compound in the experimental medium. | Prepare solutions fresh before each experiment. If solutions need to be stored, refer to the stability data below. For in vivo studies, consider the route of administration and bioavailability. |
| Incorrect enantiomer used. | Ensure you are using the pharmacologically active (S)-enantiomer. The (R)-enantiomer is inactive.[8] |
Data Presentation
Table 1: Stability of Reconstituted this compound (Vigabatrin) Solutions (50 mg/mL) at 2-8°C
| Solvent | Time Point (hours) | Purity (% of initial) | Appearance |
| Water | 24 | 95.0-105.0 | Clear, free of visible particulates |
| 48 | 95.0-105.0 | Clear, free of visible particulates | |
| Apple Juice | 24 | 95.0-105.0 | Clear, free of visible particulates |
| 48 | 95.0-105.0 | Clear, free of visible particulates | |
| Whole Milk | 24 | 95.0-105.0 | No visible particulates compared to control |
| 48 | 95.0-105.0 | No visible particulates compared to control | |
| Infant Formula | 24 | 95.0-105.0 | No visible particulates compared to control |
| 48 | 95.0-105.0 | No visible particulates compared to control | |
| Data synthesized from a study on the dissolution and stability of vigabatrin powder.[3][6] |
Table 2: Long-Term Stability of Extemporaneous this compound (Vigabatrin) Formulations
| Storage Temperature | Container | Time Point (days) | Remaining Vigabatrin (%) |
| Room Temperature (15-30°C) | Amber Glass Bottle | 7 | >90% |
| 14 | >90% | ||
| 21 | >90% | ||
| 28 | <90% | ||
| 35 | <90% | ||
| Amber PET Bottle | 7 | >90% | |
| 14 | >90% | ||
| 21 | >90% | ||
| 28 | <90% | ||
| 35 | <90% | ||
| Refrigerated (2-8°C) | Amber Glass Bottle | 7 | >90% |
| 14 | >90% | ||
| 21 | >90% | ||
| 28 | >90% | ||
| 35 | >90% | ||
| Amber PET Bottle | 7 | >90% | |
| 14 | >90% | ||
| 21 | >90% | ||
| 28 | >90% | ||
| 35 | >90% | ||
| Oven (40°C) | Amber Glass Bottle | 7 | <90% |
| Amber PET Bottle | 7 | <90% | |
| Data synthesized from a study on the stability of vigabatrin in extemporaneous formulations.[9][10] |
Experimental Protocols
Protocol 1: Preparation and Stability Testing of a this compound Solution
Objective: To prepare an aqueous solution of this compound and assess its stability over time by HPLC.
Materials:
-
This compound powder
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
Amber glass storage vials
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (as per validated method, often an aqueous buffer with an organic modifier)
-
This compound reference standard
Methodology:
-
Solution Preparation:
-
Accurately weigh a specific amount of this compound powder.
-
Quantitatively transfer the powder to a volumetric flask.
-
Add a portion of HPLC-grade water and dissolve the powder completely by gentle swirling or sonication.
-
Bring the solution to the final volume with water and mix thoroughly.
-
A common concentration for stability studies is 1.0 mg/mL.[9]
-
-
Storage:
-
Aliquots of the solution should be stored in amber glass vials at the desired temperature conditions (e.g., 2-8°C and room temperature).
-
-
HPLC Analysis:
-
Prepare a standard curve using the this compound reference standard.
-
At specified time points (e.g., 0, 24, 48 hours, and then weekly), withdraw an aliquot from each storage condition.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Monitor for the appearance of any degradation peaks.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
A solution is generally considered stable if the concentration remains within 90-110% of the initial concentration.
-
Protocol 2: Synthesis of 4-Aminohex-5-enoic Acid (Illustrative)
Objective: To provide a general overview of a potential synthetic route for 4-aminohex-5-enoic acid. This is an illustrative protocol based on a patented method and should be adapted and optimized by a qualified synthetic chemist.
Materials:
-
1,1-bis-ethoxycarbonyl-2-vinylcyclopropane
-
Formamide
-
Ammonia gas
-
Hydrochloric acid
-
Ammonium hydroxide
-
Glacial acetic acid
-
Acetone
-
Ion-exchange resin (e.g., Amberlite I.R. 120)
Methodology:
-
Ammonolysis:
-
Bubble ammonia gas through a solution of 1,1-bis-ethoxycarbonyl-2-vinylcyclopropane in formamide at an elevated temperature (e.g., 120-125°C) for several hours (e.g., 16 hours).[11]
-
-
Hydrolysis:
-
After cooling, the reaction mixture is subjected to acidic hydrolysis, for example, by refluxing with hydrochloric acid.[11]
-
-
Purification:
-
The crude product is then purified. This can involve several steps:
-
Safety Note: This synthesis involves hazardous reagents and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the GABAergic synapse.
Caption: Experimental workflow for stability testing of this compound solutions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula [aesnet.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. US4178463A - Process for making 4-aminohex-5-enoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of (S)-4-aminohex-5-enoic Acid and Other GABA-T Inhibitors for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy, selectivity, and mechanisms of (S)-4-aminohex-5-enoic acid (Vigabatrin), Gabaculine, and Phenelzine as inhibitors of GABA Transaminase (GABA-T).
In the landscape of neurotherapeutics, the modulation of the γ-aminobutyric acid (GABA) system represents a cornerstone for the management of epilepsy and other neurological disorders. A key strategy in augmenting GABAergic neurotransmission is the inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism. This guide provides a detailed, data-driven comparison of this compound (the active enantiomer of Vigabatrin) with other notable GABA-T inhibitors, namely Gabaculine and Phenelzine. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to inform their research and development endeavors.
Mechanism of Action: A Common Target, Diverse Interactions
All three compounds elevate synaptic GABA levels by inhibiting GABA-T, albeit through distinct molecular interactions.
-
This compound (Vigabatrin) is a mechanism-based, irreversible inhibitor of GABA-T.[1][2] As a structural analog of GABA, it is recognized by the enzyme and undergoes the initial steps of the transamination process.[2] This catalytic conversion generates a reactive intermediate that covalently binds to the pyridoxal-5'-phosphate (PLP) cofactor, leading to the irreversible inactivation of the enzyme.[3] The restoration of GABA-T activity is dependent on the synthesis of new enzyme molecules.[2]
-
Gabaculine , a naturally occurring neurotoxin, also acts as a potent irreversible inhibitor of GABA-T.[1] Its mechanism involves the formation of a stable aromatic ring structure following its initial interaction with the enzyme, which renders the enzyme-inhibitor complex inactive.[1]
-
Phenelzine , primarily known as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), also exhibits inhibitory activity against GABA-T.[4][5] Evidence suggests that a metabolite of phenelzine, phenylethylidenehydrazine (PEH), is responsible for the inhibition of GABA-T.[1] This dual-inhibitory action results in a broader neurochemical profile compared to more selective GABA-T inhibitors.[4][5]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data for the in vitro potency and selectivity of this compound, Gabaculine, and Phenelzine. Direct comparative studies under identical experimental conditions are limited; therefore, data has been compiled from various sources.
| Inhibitor | Target Enzyme | Potency (Kᵢ) | Other Affected Enzymes | Selectivity Profile |
| This compound (Vigabatrin) | GABA-T | ~26 mM (Pseudomonas fluorescens) | Alanine aminotransferase (very weak) | Highly selective for GABA-T over other aminotransferases.[6] |
| Gabaculine | GABA-T | 2.9 µM | D-amino acid transaminase (Kᵢ = 0.1 mM), L-alanine transaminase (Kᵢ = 1 mM), L-aspartate transaminase (Kᵢ = 55 mM) | Potent GABA-T inhibitor with off-target effects on other aminotransferases. |
| Phenelzine | GABA-T | N/A (inhibition by metabolite) | Monoamine Oxidase (MAO-A and MAO-B), Alanine Transaminase (ALA-T) | Non-selective, with potent inhibition of MAO and moderate inhibition of ALA-T.[4][5][7] |
In Vivo Efficacy: A Look at Preclinical Anticonvulsant Activity
Preclinical studies in rodent models of epilepsy provide valuable insights into the in vivo efficacy of these inhibitors.
-
This compound (Vigabatrin) has demonstrated dose-dependent anticonvulsant effects in various seizure models, although its potency can vary depending on the model and developmental stage of the animal.[8] For instance, in a pentylenetetrazol-induced seizure model in rats, vigabatrin's efficacy was more pronounced against generalized tonic-clonic seizures.[8]
-
Gabaculine exhibits potent anticonvulsant activity in mice against seizures induced by chemoconvulsants and electroshock. However, its therapeutic window is narrow due to significant toxicity.
-
Phenelzine has been shown to be as effective as vigabatrin in elevating brain GABA levels in rats at the doses studied.[4][5] Its anticonvulsant properties are likely attributable to this GABA-elevating effect, in addition to its MAO inhibitory action.[4][5]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: The GABAergic signaling pathway.
Caption: Mechanism of action of GABA-T inhibitors.
Caption: Preclinical evaluation workflow.
Experimental Protocols
In Vitro GABA-T Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀ or Kᵢ) of a test compound against GABA-T.
Materials:
-
Recombinant human GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP⁺
-
Test inhibitor compound
-
Assay buffer (e.g., 100 mM potassium pyrophosphate, pH 8.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, α-ketoglutarate, PLP, NADP⁺, and SSADH to each well.
-
Add serial dilutions of the test inhibitor to the appropriate wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding a mixture of GABA and recombinant human GABA-T to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the production of NADPH, which is coupled to the transamination of GABA.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
To determine the Kᵢ value for competitive inhibitors, perform the assay at multiple substrate (GABA) concentrations and analyze the data using a suitable kinetic model (e.g., Cheng-Prusoff equation).
In Vivo Microdialysis for Brain GABA Measurement
Objective: To measure the extracellular concentration of GABA in a specific brain region of a freely moving animal following the administration of a GABA-T inhibitor.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test inhibitor compound
-
Anesthesia (for surgery)
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection
-
Derivatization reagents for GABA (e.g., o-phthalaldehyde)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).
-
Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) for a sufficient period to establish a stable baseline of GABA levels.
-
Administer the test inhibitor (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Derivatize the collected dialysate samples to make GABA detectable by HPLC with fluorescence detection, or analyze directly using LC-MS/MS.
-
Inject the derivatized samples into the HPLC system to separate and quantify GABA concentrations.
-
Express the results as the percentage change from the baseline GABA concentration.
-
Conclusion
This compound stands out as a highly selective inhibitor of GABA-T, offering a targeted approach to elevating brain GABA levels. In contrast, Gabaculine, while highly potent, exhibits a broader spectrum of activity against other aminotransferases, which may contribute to its toxicity profile. Phenelzine's inhibition of GABA-T is secondary to its primary action as an MAO inhibitor, resulting in a more complex pharmacological profile that may be advantageous in certain therapeutic contexts but also carries a different set of potential side effects and drug interactions.
The choice of a GABA-T inhibitor for research or therapeutic development will ultimately depend on the specific application, weighing the desired potency and selectivity against the potential for off-target effects. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of existing and novel GABA-T inhibitors, facilitating the development of next-generation neurotherapeutics.
References
- 1. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 2. wjarr.com [wjarr.com]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 6. 4-amino-hex-5-enoic acid, a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the antidepressant/antipanic drug phenelzine on alanine and alanine transaminase in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does vigabatrin possess an anticonvulsant action against pentylenetetrazol-induced seizures in developing rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
Vigabatrin's Reach: A Comparative Guide to its Cross-Reactivity with Transaminases
For Researchers, Scientists, and Drug Development Professionals
Vigabatrin, an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), is a potent antiepileptic drug.[1] Its mechanism of action centers on increasing the levels of the inhibitory neurotransmitter GABA in the central nervous system.[1][2] However, the structural similarity of vigabatrin to amino acid substrates of other transaminases raises questions about its specificity. This guide provides an objective comparison of vigabatrin's activity on its primary target, GABA-T, versus its cross-reactivity with other key transaminases, namely alanine aminotransferase (ALT) and aspartate aminotransferase (AST), supported by experimental data.
Quantitative Comparison of Vigabatrin's Inhibitory Activity
| Enzyme Target | Species/System | Vigabatrin Concentration | Incubation Time | Observed Effect | Reference |
| GABA-Transaminase (GABA-T) | Human (recombinant) | 0.1 - 1000 µM | Not specified | Dose-dependent inhibition (70-fold higher sensitivity than bacterial GABA-T) | [3] |
| Rat Brain & Platelets | Single i.p. dose | Not applicable | Dose-dependent inhibition | [3] | |
| Human Platelets | 2 g/day (chronic) | Not applicable | ~70% inhibition | [4] | |
| Alanine Aminotransferase (ALT) | Rat Serum | 30-300 µg/mL | Up to 5 hours | Concentration- and time-dependent decrease in activity | [5] |
| Rat Serum | 100 µg/mL | 15 minutes | Concentration-dependent decrease in activity | [5] | |
| Human (in vivo) | 1.5 g single dose | Not applicable | 30-40% inhibition of serum ALT activity | [3] | |
| Aspartate Aminotransferase (AST) | Rat Serum | Up to 1000 µg/mL | 15 minutes | No effect | [5] |
| Rat Serum | High concentrations | 3 hours or more | Decrease in activity | [5] |
Mechanism of Action and Cross-Reactivity
Vigabatrin's primary therapeutic effect stems from its action as a "suicide inhibitor" of GABA-T. It binds to the enzyme's active site and undergoes a catalytic conversion, leading to the formation of a reactive intermediate that covalently and irreversibly inactivates the enzyme.[1] This leads to a sustained increase in GABA concentrations in the brain.[2]
The cross-reactivity with ALT is believed to occur through a similar, albeit much less efficient, mechanism. Studies suggest that vigabatrin can block the L-alanine binding site of ALT.[5] The effect on AST is even less pronounced, requiring higher concentrations and longer incubation times to observe an inhibitory effect.[5]
Experimental Protocols
Determination of GABA-Transaminase (GABA-T) Inhibition
A common method for determining GABA-T activity is a coupled-enzyme spectrophotometric assay.
Principle: GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a subsequent reaction catalyzed by glutamate dehydrogenase (GDH), which involves the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the GABA-T activity.
Materials:
-
Purified GABA-T enzyme (human recombinant is preferred for highest accuracy)[3]
-
Vigabatrin solutions of varying concentrations
-
GABA solution
-
α-ketoglutarate solution
-
NAD+ solution
-
Glutamate Dehydrogenase (GDH)
-
Reaction buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GABA, α-ketoglutarate, NAD+, and GDH.
-
Add a fixed amount of purified GABA-T enzyme to each well of the microplate.
-
Add different concentrations of vigabatrin to the test wells. Include a control well with no inhibitor.
-
Pre-incubate the plate for a defined period to allow for the interaction between vigabatrin and GABA-T.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals to determine the rate of NADH production.
-
Calculate the percentage of inhibition for each vigabatrin concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the vigabatrin concentration to determine the IC50 value.
Determination of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Inhibition
The activity of ALT and AST can also be measured using a coupled-enzyme spectrophotometric assay.
Principle:
-
ALT: ALT transfers an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the ALT activity.
-
AST: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the AST activity.
Materials:
-
Purified ALT or AST enzyme
-
Vigabatrin solutions of varying concentrations
-
Substrate solutions (L-alanine and α-ketoglutarate for ALT; L-aspartate and α-ketoglutarate for AST)
-
NADH solution
-
Coupling enzymes (Lactate Dehydrogenase for ALT; Malate Dehydrogenase for AST)
-
Reaction buffer (e.g., Tris-HCl buffer)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the respective amino acid substrate, α-ketoglutarate, and NADH.
-
Add a fixed amount of purified ALT or AST enzyme to the appropriate wells.
-
Add different concentrations of vigabatrin to the test wells and a control well without the inhibitor.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the coupling enzyme (LDH for ALT, MDH for AST).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH consumption and determine the percentage of inhibition for each vigabatrin concentration.
-
Determine the IC50 value as described for GABA-T.
Broader Metabolic Implications
The inhibition of GABA-T by vigabatrin leads to significant alterations in amino acid profiles beyond just GABA.[6] Studies in animal models have shown that chronic vigabatrin administration can lead to elevations in β-alanine, carnosine, and ornithine.[6] These changes suggest that while vigabatrin is highly selective for GABA-T, its potent and irreversible mechanism of action can have downstream effects on related metabolic pathways. The clinical significance of these broader metabolic changes is an area of ongoing research.
Conclusion
Vigabatrin is a highly effective and selective inhibitor of GABA-transaminase. While it does exhibit cross-reactivity with other transaminases such as ALT and AST, this interaction is significantly less potent. The observed decrease in serum ALT and AST levels in patients treated with vigabatrin is a known clinical phenomenon and is attributed to this off-target inhibition.[7] For researchers and drug development professionals, understanding the degree of this cross-reactivity is crucial for interpreting preclinical and clinical data, particularly in the context of liver function monitoring. The provided experimental protocols offer a framework for conducting comparative studies to further elucidate the selectivity profile of vigabatrin and other potential GABA-T inhibitors.
References
- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 2. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vigabatrin | Neupsy Key [neupsykey.com]
- 5. In vitro effects of the novel anti-epileptic agent vigabatrin on alanine aminotransferase and aspartate aminotransferase activities in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic Analyses of Vigabatrin (VGB)-Treated Mice: GABA-Transaminase Inhibition Significantly Alters Amino Acid Profiles in Murine Neural and Non-Neural Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vigabatrin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-4-Aminohex-5-Enoic Acid and Sodium Valproate for Anticonvulsant Therapy
This guide provides a detailed comparative analysis of (S)-4-aminohex-5-enoic acid, the active enantiomer of vigabatrin, and sodium valproate, two prominent antiepileptic drugs (AEDs). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data.
Introduction
This compound, commonly known as vigabatrin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for GABA catabolism, and is used as an anticonvulsant.[1][2] Sodium valproate, the sodium salt of valproic acid, is a broad-spectrum AED used to treat various seizure types, bipolar disorder, and migraine headaches.[3][4] While both drugs enhance GABAergic inhibition, their underlying mechanisms and overall pharmacological profiles differ significantly.
Mechanism of Action
The anticonvulsant effects of this compound and sodium valproate are primarily attributed to their ability to modulate GABAergic neurotransmission, albeit through distinct pathways.
This compound (Vigabatrin): The primary mechanism of vigabatrin is the irreversible inhibition of GABA-T.[2] By inactivating this enzyme, vigabatrin prevents the breakdown of GABA, leading to a sustained increase in GABA concentrations in the brain.[2][5] This elevation of the brain's primary inhibitory neurotransmitter enhances GABAergic tone, which in turn suppresses the excessive neuronal firing characteristic of epileptic seizures.[5]
Sodium Valproate: The mechanism of action for sodium valproate is multifaceted and not yet fully understood.[3][6] Its anticonvulsant properties are thought to result from a combination of effects:
-
Increased GABA Levels: Valproate is believed to increase GABA levels, potentially by inhibiting GABA-T and other degradative enzymes, as well as by inhibiting the re-uptake of GABA by neurons.[3][6][7]
-
Blockade of Voltage-Gated Sodium Channels: Valproate blocks voltage-gated sodium channels, which reduces the excitability of neurons and prevents the propagation of abnormal electrical impulses that lead to seizures.[3][6][7]
-
Histone Deacetylase (HDAC) Inhibition: Valproate also acts as an inhibitor of HDACs, which can lead to epigenetic changes in gene expression that may contribute to its long-term therapeutic effects.[3][6]
References
- 1. (R,S)-4-Amino-5-hexenoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. (±)-4-aminohex-5-enoic acid | 68506-86-5 [chemicalbook.com]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. Analysis of the Clinical Effects of Sodium Valproate and Levetiracetam in the Treatment of Women with Epilepsy during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental studies and controlled clinical testing of valproate and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 7. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Pivotal Studies on Vigabatrin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pivotal studies on the mechanism of action of vigabatrin, an irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase.[1][2][3][4] Vigabatrin is an anticonvulsant medication used for the treatment of infantile spasms and refractory complex partial seizures.[1][5][6][7][8] Its therapeutic effect is primarily attributed to its ability to increase brain concentrations of the inhibitory neurotransmitter GABA.[4][7][9][10] This is achieved through the irreversible inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation.[3][4]
This guide summarizes key quantitative data from foundational studies, details relevant experimental protocols to facilitate replication, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: The Impact of Vigabatrin on GABAergic Neurotransmission
The following tables summarize the quantitative findings from key studies investigating the effects of vigabatrin on GABA levels and GABA-T activity.
| Parameter Measured | Organism/System | Vigabatrin Dose/Concentration | % Change from Baseline/Control | Reference |
| GABA Concentration | ||||
| Total GABA in CSF | Human (Epileptic Patients) | Not specified | +183% | [11] |
| Free GABA in CSF | Human (Epileptic Patients) | Not specified | +97% | [11] |
| Brain GABA | Human | Up to 3 g/day | Similar increase to CSF | [12] |
| Brain GABA | Rat | 250 mg/kg | Significant dose-related increase | [13] |
| 500 mg/kg | Significant dose-related increase | [13] | ||
| 1,000 mg/kg | Significant dose-related increase | [13] | ||
| Retinal GABA | Rat | 250 mg/kg | Significant dose-related increase (more pronounced than in brain) | [13] |
| 500 mg/kg | Significant dose-related increase | [13] | ||
| 1,000 mg/kg | Significant dose-related increase | [13] | ||
| GABA-Transaminase (GABA-T) Activity | ||||
| Platelet GABA-T | Human (Children with Epilepsy) | 56.8 mg/kg/day | -63% | [14] |
| Platelet GABA-T | Human | 2 g/day | ~70% inhibition | [3] |
| Brain GABA-T | Rat | 250 mg/kg | Significant dose-related decrease | [13] |
| 500 mg/kg | Significant dose-related decrease | [13] | ||
| 1,000 mg/kg | Significant dose-related decrease | [13] | ||
| Retinal GABA-T | Rat | 250 mg/kg | Significant dose-related decrease | [13] |
| 500 mg/kg | Significant dose-related decrease | [13] | ||
| 1,000 mg/kg | Significant dose-related decrease | [13] | ||
| Clinical Efficacy | ||||
| Infantile Spasm Freedom | Human (Infants) | 100-148 mg/kg/day (high dose) | 36% responders within 14 days | [5][15] |
| Human (Infants) | 18-36 mg/kg/day (low dose) | 11% responders within 14 days | [5] | |
| Reduction in Complex Partial Seizures | Human (Adults) | Not specified | 48% of patients achieved ≥50% reduction | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the literature on vigabatrin's mechanism of action.
Measurement of Brain GABA Levels using Magnetic Resonance Spectroscopy (MRS)
Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique used to measure the concentration of various metabolites, including GABA, in the living brain.[16][17][18] The most commonly used method for GABA detection at 3T is J-difference editing, with the MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence being a widely adopted implementation.[16][19][20]
Protocol: In Vivo GABA Measurement with MEGA-PRESS
-
Subject Preparation: Subjects should be positioned comfortably in the MRI scanner to minimize motion artifacts.
-
Localization: A region of interest (voxel) is selected in the brain area to be studied (e.g., occipital cortex, anterior cingulate).
-
Data Acquisition: The MEGA-PRESS sequence is applied. This involves the acquisition of two interleaved spectra:
-
Edit-ON: A frequency-selective editing pulse is applied at 1.9 ppm to refocus the J-coupling of GABA protons, leading to a detectable signal at 3 ppm.
-
Edit-OFF: The editing pulse is applied at a different frequency, and the GABA signal is not refocused.
-
-
Data Processing:
-
The Edit-OFF spectrum is subtracted from the Edit-ON spectrum. This "J-difference" editing removes overlapping signals from other metabolites, isolating the GABA signal.
-
The resulting edited spectrum is then analyzed to quantify the GABA concentration, often relative to an internal reference such as water or creatine.
-
GABA-Transaminase (GABA-T) Activity Assay
The activity of GABA-T can be measured using a spectrophotometric assay. This method typically involves a coupled enzyme reaction where the product of the GABA-T reaction is used in a subsequent reaction that produces a detectable change in absorbance.
Protocol: Spectrophotometric Assay of GABA-T Activity
-
Sample Preparation: Brain tissue or other relevant tissue is homogenized in a suitable buffer and centrifuged to obtain a supernatant containing the enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing:
-
The sample supernatant.
-
GABA (substrate).
-
α-ketoglutarate (co-substrate).
-
Succinic semialdehyde dehydrogenase (coupling enzyme).
-
NADP+ (coenzyme for the coupling reaction).
-
-
Measurement: The rate of NADPH production, which is directly proportional to the GABA-T activity, is measured by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
Visualizations
Signaling Pathway: The GABA Shunt and the Effect of Vigabatrin
Caption: The GABA shunt pathway and the inhibitory action of vigabatrin on GABA-T.
Experimental Workflow: Measuring Vigabatrin's Effect on Brain GABA Levels
Caption: Experimental workflow for assessing the in vivo effects of vigabatrin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology and clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigabatrin | Neupsy Key [neupsykey.com]
- 4. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 5. Randomized trial of vigabatrin in patients with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of vigabatrin in the treatment of infantile epileptic spasms syndrome: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vigabatrin (Sabril) for the Treatment of Refractory Complex Focal Seizures in Adults: Pharmacologic and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Vigabatrin for the Treatment of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vigabatrin, but not gabapentin or topiramate, produces concentration-related effects on enzymes and intermediates of the GABA shunt in rat brain and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gamma-vinyl GABA (vigabatrin): relationship between dosage, plasma concentrations, platelet GABA-transaminase inhibition, and seizure reduction in epileptic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]
- 18. ajnr.org [ajnr.org]
- 19. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Feasibility of Measuring GABA Levels in the Upper Brainstem in Healthy Volunteers Using Edited MRS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of (S)-4-aminohex-5-enoic Acid in Chronic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of (S)-4-aminohex-5-enoic acid, clinically known as Vigabatrin, against other common antiepileptic drugs (AEDs) in chronic disease models, primarily focusing on epilepsy. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to this compound (Vigabatrin)
This compound, or Vigabatrin, is an anticonvulsant medication used for treating epilepsy, particularly in cases of refractory complex partial seizures and infantile spasms.[1][2] Its primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[2][3] This inhibition leads to a significant and sustained increase in GABA concentrations in the brain, enhancing inhibitory neurotransmission to control neuronal hyperexcitability and seizure activity.[4][5] Despite a short plasma half-life of 5-8 hours in young adults, its effect on brain GABA levels can persist for over a week after a single dose.[1][4]
Mechanism of Action: The GABAergic Pathway
Vigabatrin's therapeutic effect is a direct result of its targeted action on the GABAergic system. The following diagram illustrates this pathway.
Caption: Mechanism of Vigabatrin action on the GABAergic synapse.
Comparative Efficacy in Chronic Models
Long-term studies in chronic epilepsy models are crucial for assessing sustained therapeutic effects. Vigabatrin has demonstrated retained efficacy and safety in responder patients for periods of up to 7 years.[6] In a 7-year follow-up study, all patients maintained a 14-100% decrease in seizure frequency compared to their pretreatment baseline.[6] However, its performance relative to other AEDs varies.
The following table summarizes the long-term efficacy of Vigabatrin compared to other commonly used AEDs in chronic epilepsy models. Data is synthesized from multiple preclinical and clinical studies.
| Antiepileptic Drug (AED) | Primary Mechanism of Action | Reported Long-Term Efficacy (Chronic Models/Trials) | Key Tolerability Issues (Long-Term) |
| This compound (Vigabatrin) | Irreversible GABA-T inhibitor, increases GABA levels.[3][4] | Sustained 14-100% seizure reduction in responder patients over 7 years.[6] May be 2-3 times more likely to achieve ≥50% seizure reduction than placebo.[7] | Permanent visual field defects , peripheral neuropathy, weight gain, drowsiness.[1][7] |
| Valproic Acid (VPA) | Multiple: Na+ channel blockade, increases GABA levels.[5][8] | Considered a first-choice drug for generalized seizures; demonstrates a good balance of efficacy and tolerability.[5][9] | Sedation, tremor, potential for life-threatening side effects (rare).[8] |
| Lamotrigine (LTG) | Blocks voltage-gated sodium channels, reduces glutamate release.[10] | Effective for partial seizures; may be better tolerated than older AEDs like phenobarbital.[8] | Rash, dizziness, abnormal thinking.[8] |
| Levetiracetam (LEV) | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. | Broad-spectrum efficacy; demonstrates a favorable balance of efficacy and tolerability.[9] | Behavioral side effects (e.g., irritability, aggression), drowsiness. |
| Carbamazepine (CBZ) | Blocks voltage-gated sodium channels.[8] | Standard agent for partial epilepsy; appears to be well-tolerated in some long-term studies.[8] | Dizziness, nausea, vomiting; potential for drug interactions.[8][11] |
| Topiramate (TPM) | Multiple: Na+ channel blockade, enhances GABA activity, antagonizes AMPA/kainate receptors.[10] | Prioritized for short-term efficacy in some analyses.[9] | Cognitive side effects (e.g., word-finding difficulty), sedation, weight loss.[8] |
Experimental Protocols for Efficacy Assessment
Assessing the long-term efficacy of anticonvulsants requires robust and well-defined experimental models. The kindling model is a widely used chronic model that mimics the progressive development of epilepsy.
Generalized Workflow for Preclinical Long-Term Efficacy Studies
The diagram below outlines a typical experimental workflow for evaluating an AED like Vigabatrin in a chronic rodent model of epilepsy.
Caption: Workflow for a long-term anticonvulsant study in a kindling model.
Detailed Methodologies
1. Pentylenetetrazole (PTZ) Kindling Model of Epilepsy:
-
Animals: Adult male Wistar or Sprague-Dawley rats (180-220g) are commonly used.[12][13] Animals are housed with a 12-hour light/dark cycle and provided ad libitum access to food and water.[12]
-
Induction: A subconvulsive dose of PTZ (e.g., 35 mg/kg) is administered intraperitoneally (i.p.) every other day.[12][14]
-
Assessment: Seizure activity is observed and scored for 30 minutes post-injection using a standardized scale (e.g., Racine's scale). The kindled state is considered achieved when an animal exhibits a specific stage seizure (e.g., Stage 4 or 5) on several consecutive PTZ administrations.[14]
-
Rationale: This model is valuable for studying the progression of epileptogenesis and is sensitive to drugs that affect GABAergic transmission.[12]
2. Drug Administration and Efficacy Measurement:
-
Chronic Dosing: Following kindling establishment, animals are divided into groups and receive daily doses of the test compound (e.g., Vigabatrin 100-150 mg/kg), a comparator AED, or a vehicle control for an extended period (e.g., 8-12 weeks).[5]
-
Efficacy Endpoint: The primary efficacy measure is the reduction in seizure frequency and severity upon a challenge dose of PTZ at the end of the chronic treatment period. Continuous video-EEG monitoring can also quantify spontaneous recurrent seizures.[13][15]
-
Washout Period: A washout period may be included to assess the persistence of the therapeutic effect after drug cessation.
3. Safety and Tolerability Assessment:
-
Behavioral Tests: An open-field test can be used to assess locomotor activity and exploratory behavior, which can indicate side effects like sedation or hyperactivity.[13]
-
Histopathology: At the end of the study, brain tissue is collected to examine for drug-induced changes, such as the intramyelinic edema noted in some animal toxicology studies of Vigabatrin.[16][17]
Conclusion
This compound (Vigabatrin) demonstrates significant and sustained efficacy in chronic epilepsy models, directly attributable to its mechanism of elevating brain GABA levels.[4][6] While its efficacy is comparable to and sometimes greater than placebo and other AEDs, its long-term use is limited by a significant risk of permanent visual field defects.[7] Newer generation AEDs like Levetiracetam and Lamotrigine may offer a better balance of efficacy and tolerability for long-term management.[8][9] The choice of an appropriate AED for chronic treatment requires careful consideration of its efficacy profile against its long-term safety and tolerability, a process informed by data from well-controlled preclinical models and long-term clinical follow-up.
References
- 1. youtube.com [youtube.com]
- 2. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vigabatrin in chronic epilepsy: a 7-year follow-up study of responder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vigabatrin add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy: systematic review and network meta-analysis reveals the need for long term comparator trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rational Polytherapy with Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticonvulsant Effect of Nonsteroidal Anti‐Inflammatory Drug, Fenoprofen, in Pentylenetetrazole‐Induced Epileptic Rats: Behavioral, Histological, and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Effects of Antiepileptic Drugs on Spontaneous Recurrent Seizures in a Novel Model of Extended Hippocampal Kindling in Mice [frontiersin.org]
- 16. Effects of long-term vigabatrin on somatosensory-evoked potentials in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of long term vigabatrin on somatosensory evoked potentials in epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Vigabatrin Treatment Effects: A Comparative Guide for Researchers
This guide provides a statistical overview of vigabatrin's treatment effects, drawing from a range of clinical trials and research data. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of vigabatrin's performance in key indications, supported by experimental data and methodologies.
Vigabatrin for Infantile Epileptic Spasms Syndrome (IESS)
Vigabatrin is a key therapeutic agent for Infantile Epileptic Spasms Syndrome (IESS), a severe developmental and epileptic encephalopathy. Its efficacy has been evaluated in numerous studies, particularly as a monotherapy and in comparison to hormonal treatments like ACTH.
Comparative Efficacy Data in IESS
The following table summarizes the statistical outcomes of vigabatrin treatment in patients with IESS from various studies.
| Study Type/Population | Key Finding | Statistical Metric | Result | Citation |
| Systematic Review & Meta-Analysis (IESS) | Comparison of Vigabatrin vs. Hormonal Monotherapy (RCTs) | Odds Ratio (OR) for Spasm Cessation | 0.37 (95% CI: 0.20–0.67) | [1] |
| Systematic Review & Meta-Analysis (IESS) | Comparison of Vigabatrin vs. Hormonal Monotherapy (Observational Studies) | Odds Ratio (OR) for Spasm Cessation | 0.61 (95% CI: 0.43–0.85) | [1] |
| Cohort Study (n=180) | Response to Vigabatrin as First-Line Treatment | Spasm Cessation Rate | 56.9% (101/180 patients) | [2] |
| Randomized Controlled Trial | High-Dose (100-148 mg/kg/day) vs. Low-Dose Vigabatrin | Spasm-Free Responders | 36% (High-Dose) vs. 11% (Low-Dose) | [3][4] |
| Long-term Follow-up (Pretreated Children) | Seizure Freedom After Mean 5.25 Years | Seizure-Free Rate (for at least 1 year) | 72% of 18 evaluable patients | [5] |
Enhanced Efficacy in Tuberous Sclerosis Complex (TSC)
Vigabatrin has shown particularly high efficacy in patients who develop IESS as a result of Tuberous Sclerosis Complex (TSC).[6][7][8]
| Study Type/Population | Key Finding | Statistical Metric | Result | Citation |
| Systematic Review (TSC with IESS) | Overall Response to Vigabatrin | Response Rate | 67% (231/343 responders) | [6][7] |
| Systematic Review (TSC with IESS) | Spasm-Free Rate in RCTs | Spasm-Free Rate | 88% (29/33 subjects) | [6][7] |
| Literature Review (TSC vs. non-TSC) | Comparison of Spasm Cessation | Spasm Cessation Rate | 95% (73/77) in TSC vs. 54% (170/313) in non-TSC | [8] |
| Retrospective Analysis (n=25, TSC) | Efficacy in Controlling Infantile Spasms | Control Rate | 84% of patients | [9] |
| Meta-Analysis (TSC vs. Other Etiologies) | Comparison of Efficacy | Odds Ratio (OR) for Spasm Cessation | 5.59 (95% CI: 2.17–14.41) | [1] |
Experimental Protocol: IESS Clinical Trial
A typical randomized, controlled trial evaluating vigabatrin for IESS follows a structured protocol:
-
Patient Recruitment : Infants diagnosed with IESS (based on clinical spasms and EEG showing hypsarrhythmia) are enrolled. Etiology (e.g., TSC, cryptogenic) is determined.
-
Baseline Assessment : A baseline period (e.g., 48 hours) is established to count the frequency of spasms.[2] Neurological and developmental status is evaluated.[2]
-
Randomization : Patients are randomized to receive either vigabatrin or a comparator (e.g., hormonal therapy, placebo).[10] Dosing may be stratified (e.g., low-dose vs. high-dose).[3]
-
Treatment & Titration : Vigabatrin is administered, often starting at a specific dose (e.g., 50 mg/kg/day) and titrated upwards based on response or a pre-defined schedule.[10]
-
Efficacy Assessment : The primary outcome is typically the cessation of spasms, often defined as a specific period (e.g., 14 consecutive days) without spasms.[2] Secondary outcomes may include EEG normalization and long-term developmental status.[2][10]
-
Safety Monitoring : Patients are monitored for adverse events, with a particular focus on ophthalmologic examinations for potential visual field defects.[3][11]
References
- 1. Efficacy of vigabatrin in the treatment of infantile epileptic spasms syndrome: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term outcome in children with infantile spasms treated with vigabatrin: a cohort of 180 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-term follow-up study of vigabatrin in pretreated children with West syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of vigabatrin in patients with tuberous sclerosis complex and infantile epileptic spasm syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Vigabatrin in the treatment of infantile spasms in tuberous sclerosis: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. Safety and Efficacy of Vigabatrin for the Treatment of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vigabatrin-related adverse events for the treatment of epileptic spasms: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-reviewed literature comparing different antiepileptic drugs' mechanisms
For Researchers, Scientists, and Drug Development Professionals
Epilepsy, a neurological disorder characterized by recurrent seizures, is managed through a diverse array of antiepileptic drugs (AEDs). Understanding the distinct molecular mechanisms by which these drugs exert their effects is paramount for rational drug selection, the development of novel therapeutics, and optimizing treatment strategies for refractory epilepsy. This guide provides a comparative overview of the primary mechanisms of action of different AEDs, supported by experimental data to facilitate informed research and development.
Core Mechanisms of Antiepileptic Action
The therapeutic effects of AEDs are primarily achieved by modulating neuronal excitability through three main strategies: inhibition of voltage-gated ion channels, enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), and reduction of excitatory neurotransmission mediated by glutamate.[1] Many AEDs exhibit multiple mechanisms of action.
I. Voltage-Gated Sodium Channel Blockers
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. AEDs targeting these channels typically bind to the inactivated state of the channel, thereby preventing the high-frequency neuronal firing characteristic of seizures.[2]
Comparative Efficacy of Sodium Channel Blockers
The efficacy of sodium channel blockers can be compared based on their potency in inhibiting sodium currents, often expressed as the half-maximal inhibitory concentration (IC50).
| Drug | Target | IC50 (µM) | Experimental Model | Reference |
| Lamotrigine | Peak NaV1.5 Current (Vhold = -120 mV) | 280.2 ± 15.5 | HEK293 cells | [3] |
| Peak NaV1.5 Current (Vhold = -95 mV) | 28.8 ± 4.0 | HEK293 cells | [3] | |
| Late NaV1.5 Current | 12.2 ± 0.5 | HEK293 cells | [3] | |
| Flecainide | Peak NaV1.5 Current | 5.5 ± 0.8 | HEK293 cells | [3] |
| Quinidine | Peak NaV1.5 Current | 28.9 ± 2.2 | HEK293 cells | [3] |
| Mexiletine | Peak NaV1.5 Current | 47.0 ± 5.4 | HEK293 cells | [3] |
| Carbamazepine | Sodium Channels | Similar potency to SGB-017 | Rat SCG and hippocampal neurons | [1] |
| SGB-017 | Sodium Channels | Similar potency to Carbamazepine | Rat SCG and hippocampal neurons | [1] |
Note: IC50 values can vary depending on the specific sodium channel subtype, the holding potential (Vhold), and the experimental conditions. The data presented here is for comparative purposes within the cited studies.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The quantitative data for sodium channel blockers is typically obtained using the whole-cell patch-clamp technique in cell lines stably expressing the sodium channel subtype of interest (e.g., HEK293 cells expressing hNaV1.5).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the target human sodium channel subtype (e.g., NaV1.5) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Voltage Protocol: To measure peak and late sodium currents, cells are held at a specific holding potential (e.g., -120 mV or -95 mV) and then depolarized with a voltage step.
-
Drug Application: The antiepileptic drug is applied to the cells at various concentrations.
-
Data Analysis: The concentration-response curve for the inhibition of the sodium current is plotted, and the IC50 value is calculated using a suitable fitting equation (e.g., the Hill equation).
Signaling Pathway: Sodium Channel Modulation
Caption: Mechanism of voltage-gated sodium channel blockers.
II. Enhancers of GABA-Mediated Inhibition
GABA is the primary inhibitory neurotransmitter in the central nervous system. AEDs that enhance GABAergic neurotransmission act through various mechanisms, including direct agonism at GABAA receptors, positive allosteric modulation, and inhibition of GABA reuptake or metabolism.[4]
Comparative Binding Affinities for GABAA Receptors
The potency of drugs acting on GABAA receptors can be compared by their binding affinity (Ki), where a lower Ki value indicates a higher affinity.
| Drug | Receptor Subtype | Ki (nM) | Experimental Model | Reference |
| Zolpidem | GABAA α1 | 27 | Human receptors | [5] |
| GABAA α2 | 160 | Human receptors | [5] | |
| GABAA α3 | 380 | Human receptors | [5] | |
| GABAA α5 | > 10,000 | Human receptors | [5] | |
| Darigabat | GABAA α1, α2, α3, or α5 | High Affinity | In vitro binding assays | [6] |
| GABAA α4 or α6 | Very Low Affinity | In vitro binding assays | [6] |
Note: The GABAA receptor is a pentameric complex with various subunit compositions, leading to different pharmacological properties. The data highlights the subtype selectivity of certain drugs.
Experimental Protocol: Radioligand Binding Assay
Binding affinities of drugs to GABAA receptors are commonly determined using radioligand binding assays.
Methodology:
-
Tissue Preparation: Membranes are prepared from brain tissue (e.g., rat cerebral cortex or hippocampus) or from cells expressing specific GABAA receptor subtypes.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]flunitrazepam for the benzodiazepine site).
-
Competitive Binding: The incubation is performed in the presence of various concentrations of the unlabeled test drug.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathway: GABAA Receptor Modulation
Caption: Enhancement of GABA-mediated inhibition by AEDs.
III. T-Type Calcium Channel Blockers
T-type calcium channels are involved in neuronal burst firing and are particularly implicated in absence seizures. AEDs that block these channels reduce this form of neuronal hyperexcitability.
Comparative Efficacy of T-Type Calcium Channel Blockers
| Drug | Mechanism | Efficacy | Reference |
| Ethosuximide | Blocks T-type calcium currents | Selective for generalized absence seizures | [7] |
| Valproate | Weak attenuation of T-type Ca2+ channels (among other mechanisms) | Broad-spectrum efficacy, including absence seizures | [8] |
| Zonisamide | Blocks T-type calcium channels (among other mechanisms) | Effective in various seizure types, including childhood epilepsy | [9] |
Experimental Protocol: In Vivo Seizure Models
The efficacy of AEDs against absence seizures is often evaluated in genetic animal models that exhibit spontaneous spike-wave discharges, characteristic of this seizure type.
Methodology:
-
Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS) or other suitable models are used.
-
EEG Recording: Animals are implanted with electrodes for electroencephalogram (EEG) recording to monitor spike-wave discharges.
-
Drug Administration: The test AED is administered at various doses.
-
Data Analysis: The frequency and duration of spike-wave discharges before and after drug administration are quantified and compared to determine the drug's efficacy.
Logical Relationship: T-Type Ca2+ Channel Blockade and Seizure Suppression
Caption: Role of T-type calcium channel blockade in absence seizures.
IV. Preclinical Screening Models for Comparative Efficacy
In vivo models are essential for assessing the broad-spectrum or specific efficacy of AEDs. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are two widely used screening models.
-
Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures and is predictive of efficacy against generalized tonic-clonic seizures. Drugs effective in this model often act by blocking voltage-gated sodium channels.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model induces clonic seizures and is predictive of efficacy against absence and myoclonic seizures. Drugs effective in this model often enhance GABAergic transmission or block T-type calcium channels.
Comparative Activity in MES and scPTZ Models
| Drug | MES Test | scPTZ Test | Predicted Clinical Utility | Reference |
| Phenytoin | Effective | Ineffective | Generalized tonic-clonic seizures | [10] |
| Carbamazepine | Effective | Ineffective | Generalized tonic-clonic seizures | [10] |
| Ethosuximide | Ineffective | Effective | Absence and myoclonic seizures | [10] |
| Diazepam | Ineffective | Effective | Absence and myoclonic seizures | [11] |
| Valproate | Effective | Effective | Broad-spectrum | [11] |
| Levetiracetam | Ineffective | Ineffective | Broad-spectrum (effective in other models like kindling) | [10] |
| Lamotrigine | Effective | Ineffective | Generalized tonic-clonic seizures | [11] |
| Topiramate | Effective | Ineffective | Generalized tonic-clonic seizures | [11] |
Experimental Workflow: Preclinical AED Screening
References
- 1. The anticonvulsant SGB-017 (ADCI) blocks voltage-gated sodium channels in rat and human neurons: comparison with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo neuronal firing patterns during human epileptiform discharges replicated by electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABAA Receptors in Normal Development and Seizures: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
- 6. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. continuum.aan.com [continuum.aan.com]
- 8. Antiepileptic Drug Selection According to Seizure Type in Adult Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing the Correct AED: From Animal Studies to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-4-aminohex-5-enoic acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of (S)-4-aminohex-5-enoic acid. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance. This compound is classified as an irritant to the eyes, respiratory system, and skin[1].
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat[1][2]. All handling of this substance, especially during disposal preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols[1][2].
In the event of a spill, do not allow the product to enter drains[1][2]. For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, sealed container for disposal[1][3]. For liquid spills, absorb the material with an inert substance and place it in a sealed container[4].
Operational Disposal Plan
The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility[1]. Under no circumstances should this chemical be disposed of down the drain[1][2].
Waste Segregation and Storage:
This compound should be classified and segregated as a non-halogenated organic acid waste [5][6]. It is imperative to store this waste stream separately from incompatible materials such as bases, oxidizing agents, and reducing agents to prevent hazardous reactions[3][7][8].
Waste Container Requirements:
All waste containers must be in good condition, compatible with the chemical, and have a securely closing lid to prevent leaks or spills[6][8]. Containers should be clearly labeled with a "Hazardous Waste" label, and the full chemical name "this compound" must be written out; abbreviations or chemical formulas should not be used[6][8].
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn and that the disposal activities are conducted within a chemical fume hood.
-
Waste Collection:
-
For solid this compound, carefully transfer the waste into a designated, properly labeled hazardous waste container.
-
For solutions of this compound, pour the waste into a designated container for non-halogenated organic liquid waste.
-
-
Container Management:
-
Disposal Request: Once the waste container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Non-halogenated organic acid | [5][6] |
| Primary Disposal Method | Incineration | [1] |
| Drain Disposal | Prohibited | [1][2] |
| Storage | Segregated from incompatible materials (bases, oxidizers) | [7][8] |
Experimental Protocol for Neutralization (For Dilute Aqueous Solutions Only)
While incineration is the preferred method, dilute aqueous solutions of organic acids may sometimes be neutralized for disposal, provided this is permitted by local regulations and your institution's EHS.
-
Dilution: In a large beaker, dilute the aqueous solution of this compound with a large volume of cold water.
-
Neutralization: Slowly add a dilute basic solution (e.g., 5% sodium carbonate) while stirring continuously and monitoring the pH.
-
pH Adjustment: Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, pending institutional approval.
Caution: This neutralization process can be exothermic. Perform it slowly and with appropriate cooling measures if necessary.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. 5-Hexenoic acid,4-amino-, (4S)- MSDS CasNo.74046-07-4 [lookchem.com]
- 2. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 3. fishersci.com [fishersci.com]
- 4. farnell.com [farnell.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (S)-4-aminohex-5-enoic acid
Essential Safety and Handling Guide for (S)-4-aminohex-5-enoic acid
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound , also known as (S)-Vigabatrin, is an important intermediate in the chemical and pharmaceutical industries.[1][2] While specific hazard data is limited, information from its safety data sheet and structurally similar compounds indicates that it should be handled with care. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to create an effective barrier against potential exposure. The following table summarizes the required PPE.
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields that comply with EU EN166 or OSHA 29 CFR 1910.133 standards.[4] | Protects against splashes and airborne dust particles.[5][6] |
| Hand Protection | Disposable nitrile gloves (ensure compliance with standard EN 374).[1] Double gloving is recommended for extended operations or when handling larger quantities.[5] | Provides a barrier against direct skin contact.[7] | |
| Protective Clothing | Standard laboratory coat, fully buttoned. | Shields skin and personal clothing from accidental spills and contamination.[5][8] | |
| Footwear | Closed-toe, closed-heel shoes. | Protects feet from spills and falling objects.[5] | |
| Secondary (Task-Dependent) | Respiratory Protection | An N95 (US) or CEN (EU) approved respirator may be necessary.[1] | Required when engineering controls are insufficient, or when there is a risk of generating and inhaling dust.[5][8] |
| Face Protection | A face shield should be worn in addition to safety goggles. | Recommended when there is a significant risk of splashing or when handling larger quantities.[6][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Protocol: Step-by-Step Handling
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Preparation :
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[4][5]
-
Assemble all necessary lab equipment (spatulas, weigh boats, glassware) and reagents.
-
Don all required PPE as detailed in the table above before handling the compound.
-
-
Handling the Compound :
-
Post-Handling/Cleanup :
-
Wipe down the work surface and any equipment used with an appropriate solvent and then soap and water.
-
Properly remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.[5]
-
Wash hands thoroughly with soap and water after the procedure is complete.[6][8]
-
Emergency Procedures
-
Spill :
-
Evacuate and secure the area to prevent entry.[6]
-
For small spills of the solid, carefully sweep or scoop up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly.
-
For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.[6]
-
-
Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1][8]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][8]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Chemical Waste : this compound is to be disposed of as hazardous chemical waste.[5] Collect the compound and any residues in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a designated, sealed hazardous waste container for disposal.[5]
-
Regulations : Do not dispose of this chemical down the drain.[1][10] All waste must be managed through your institution's designated chemical waste disposal program, potentially involving incineration in a specialized facility.[1]
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. 5-Hexenoic acid,4-amino-, (4S)- MSDS CasNo.74046-07-4 [m.lookchem.com]
- 2. (±)-4-aminohex-5-enoic acid CAS#: 68506-86-5 [m.chemicalbook.com]
- 3. (S)-Vigabatrin | C6H11NO2 | CID 10219440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. prod.adv-bio.com [prod.adv-bio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
